(R)-5-Hydroxycarvedilol
Description
Propriétés
IUPAC Name |
3-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUVZUBTCLBJMT-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)O)OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654164 | |
| Record name | 3-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217757-71-5 | |
| Record name | 3-[2-[[(2R)-3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217757-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxycarvedilol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217757715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYCARVEDILOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3989LJY4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-depth Technical Guide to the Synthesis and Purification of (R)-5-Hydroxycarvedilol
This guide provides a comprehensive overview of the synthesis and purification of (R)-5-Hydroxycarvedilol, a key metabolite of the cardiovascular drug Carvedilol. The methodologies detailed herein are designed for researchers, medicinal chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Significance of (R)-5-Hydroxycarvedilol
Carvedilol is a non-selective β-adrenergic blocker with α1-blocking activity, widely prescribed for the management of hypertension and congestive heart failure.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers, each exhibiting distinct pharmacological profiles. The metabolism of Carvedilol in vivo is extensive, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6, leading to the formation of several metabolites.[1][2][3] Among these, the hydroxylated derivatives at the 4' and 5' positions of the phenyl ring are of significant interest due to their potential biological activity.[4]
Specifically, (R)-5-Hydroxycarvedilol, the target of this guide, is a major human metabolite. Understanding its synthesis and obtaining it in high purity is crucial for a variety of research applications, including:
-
Pharmacological and toxicological studies: To elucidate the specific contribution of this metabolite to the overall therapeutic and potential adverse effects of Carvedilol.
-
Drug metabolism and pharmacokinetic (DMPK) studies: As a reference standard for quantifying its formation and clearance in biological matrices.
-
Development of second-generation therapeutics: Investigating its potential as a therapeutic agent in its own right.
This guide will first detail a robust and stereoselective synthetic route to (R)-5-Hydroxycarvedilol, followed by a comprehensive discussion of its purification to high enantiomeric and chemical purity using chiral High-Performance Liquid Chromatography (HPLC).
Part 1: Asymmetric Synthesis of (R)-5-Hydroxycarvedilol
The synthesis of (R)-5-Hydroxycarvedilol presents two primary challenges: the regioselective introduction of a hydroxyl group at the 5-position of the phenoxy ring and the stereoselective construction of the (R)-configured 2-hydroxypropylamino side chain. The synthetic strategy outlined below addresses these challenges through a convergent approach, starting from commercially available and relatively inexpensive starting materials. This route is designed to be efficient and scalable, minimizing the formation of hard-to-remove impurities.
Synthetic Strategy Overview
Our strategy employs a protection-coupling-deprotection sequence. We will start with isovanillin to introduce the required 5-hydroxy-2-methoxyphenoxy moiety. The phenolic hydroxyl group will be protected as a benzyl ether to prevent side reactions during subsequent steps. The chiral side chain will be introduced using (R)-glycidyl nosylate, a well-established chiral building block that ensures the desired (R)-stereochemistry. The key steps are:
-
Protection of Isovanillin: Benzylation of the phenolic hydroxyl group of isovanillin.
-
Formation of the Phenoxyethanolamine Moiety: Reductive amination of the benzylated isovanillin to introduce the aminoethyl side chain.
-
Coupling with the Carbazole Moiety: Nucleophilic substitution reaction between the synthesized amine and (R)-1-(9H-carbazol-4-yloxy)-2,3-epoxypropane.
-
Deprotection: Removal of the benzyl protecting group to yield the final product, (R)-5-Hydroxycarvedilol.
This approach avoids the direct hydroxylation of Carvedilol, which often suffers from poor regioselectivity and harsh reaction conditions.
Figure 1: Proposed asymmetric synthesis pathway for (R)-5-Hydroxycarvedilol.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Benzyloxy-2-methoxybenzaldehyde
-
Rationale: Protection of the phenolic hydroxyl group is essential to prevent its reaction in subsequent steps. Benzyl ether is a robust protecting group that can be selectively removed under mild conditions at the end of the synthesis.
-
Procedure:
-
To a solution of isovanillin (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain 5-benzyloxy-2-methoxybenzaldehyde as a white solid.
-
Step 2: Synthesis of 2-(5-Benzyloxy-2-methoxyphenoxy)ethanamine
-
Rationale: This step builds the side chain that will ultimately be coupled with the carbazole epoxide. Reductive amination is a reliable method for forming the C-N bond.
-
Procedure:
-
Dissolve 5-benzyloxy-2-methoxybenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in dichloromethane.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and treat the residue with a solution of HCl in ether to precipitate the hydrochloride salt of the amine, which can be purified by recrystallization.
-
Neutralize the salt with a base (e.g., NaOH) and extract with an organic solvent to obtain the free amine.
-
Step 3: Synthesis of (R)-5-Benzyloxycarvedilol
-
Rationale: This is the key coupling step that joins the two main fragments of the molecule. The use of a chiral epoxide, (R)-1-(9H-carbazol-4-yloxy)-2,3-epoxypropane, establishes the desired stereocenter. This epoxide can be synthesized from 4-hydroxycarbazole and (R)-epichlorohydrin.
-
Procedure:
-
Dissolve 2-(5-benzyloxy-2-methoxyphenoxy)ethanamine (1.0 eq) and (R)-1-(9H-carbazol-4-yloxy)-2,3-epoxypropane (1.05 eq) in isopropanol.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain (R)-5-benzyloxycarvedilol.
-
Step 4: Synthesis of (R)-5-Hydroxycarvedilol
-
Rationale: The final step is the deprotection of the benzyl ether to reveal the free phenolic hydroxyl group. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve (R)-5-benzyloxycarvedilol (1.0 eq) in methanol.
-
Add palladium on carbon (10 wt%, 0.1 eq) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude (R)-5-Hydroxycarvedilol.
-
Part 2: Purification of (R)-5-Hydroxycarvedilol
The crude product from the synthesis will contain the desired (R)-5-Hydroxycarvedilol, along with potential impurities such as residual starting materials, by-products, and importantly, any of the (S)-enantiomer that may have formed due to non-ideal stereoselectivity in the starting epoxide or side reactions. Therefore, a robust purification strategy is essential to obtain the target compound with high chemical and enantiomeric purity. Chiral preparative HPLC is the method of choice for this purpose.
Purification Strategy: Chiral Preparative HPLC
The goal is to develop a method that provides baseline separation of the (R)- and (S)-enantiomers of 5-Hydroxycarvedilol, allowing for the collection of the pure (R)-enantiomer. The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of β-blocker enantiomers.[5][6][7]
Based on available literature for the separation of Carvedilol and its metabolites, a cellulose-based column, specifically a CHIRALCEL® OD-RH or a similar phase, is a promising starting point.[5]
Figure 2: Workflow for the purification of (R)-5-Hydroxycarvedilol by chiral preparative HPLC.
Experimental Protocol: Purification
1. Analytical Method Development:
-
Rationale: Before scaling up to preparative chromatography, it is essential to develop and optimize the separation at an analytical scale to determine the optimal mobile phase composition and other chromatographic parameters.
-
Recommended Starting Conditions:
| Parameter | Recommended Value |
| Column | CHIRALCEL® OD-RH (or similar cellulose-based CSP) |
| Mobile Phase | Acetonitrile / Water with 0.05% Trifluoroacetic Acid (TFA) and 0.05% Diethylamine (DEA) (Gradient elution)[5] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 242 nm |
-
Optimization: The ratio of acetonitrile to water, as well as the concentration of additives (TFA and DEA), should be optimized to achieve a resolution (Rs) of >1.5 between the enantiomeric peaks.
2. Preparative HPLC Purification:
-
Rationale: Once the analytical method is established, it can be scaled up to a preparative scale to isolate the desired quantity of the pure (R)-enantiomer.
-
Procedure:
-
Prepare a concentrated solution of the crude (R)-5-Hydroxycarvedilol in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Equilibrate the preparative chiral column with the optimized mobile phase.
-
Inject the sample solution onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Run the chromatogram and collect the fractions corresponding to the peak of the (R)-enantiomer. The retention time of the (R)-enantiomer should be confirmed with an analytical standard if available.
-
Analyze the collected fractions for enantiomeric purity using the analytical HPLC method.
-
Pool the fractions that meet the desired purity specification (e.g., >99.5% enantiomeric excess).
-
Remove the solvent from the pooled fractions under reduced pressure to obtain the purified (R)-5-Hydroxycarvedilol.
-
Data Presentation and Quality Control
The purity of the final product should be rigorously assessed. The following table summarizes the key analytical data that should be generated.
| Analysis | Specification | Typical Method |
| Chemical Purity | >99.0% | Reverse-Phase HPLC-UV |
| Enantiomeric Purity | >99.5% ee | Chiral HPLC-UV |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Conclusion
This guide has provided a detailed, technically grounded framework for the asymmetric synthesis and purification of (R)-5-Hydroxycarvedilol. The presented synthetic route is designed for efficiency and stereocontrol, while the purification protocol leverages the power of chiral preparative HPLC to achieve high enantiomeric purity. By following these methodologies, researchers and drug development professionals can reliably obtain high-quality (R)-5-Hydroxycarvedilol for their advanced studies. The principles and techniques described herein are also applicable to the synthesis and purification of other chiral drug metabolites and analogues.
References
-
(No author given). An in-depth technical guide or whitepaper on the core. Semantic Scholar. Retrieved January 26, 2026, from [Link].
-
Evans, M. A. (2005). Asymmetric synthesis of (-)-dihydroxanthatin by the stereoselective Oshima-Utimoto reaction. SciSpace. Retrieved January 26, 2026, from [Link].
-
Ibrahem, I., et al. (2007). Organocatalytic Asymmetric Synthesis of 5-Hydroxyisoxazolidines. ResearchGate. Retrieved January 26, 2026, from [Link].
- Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30.
- Madhusudhan, G., et al. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 3(6), 620-626.
- Srinivasu, P., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22(Jan.-March), 237-242.
-
Magiera, S., Adolf, W., & Baranowska, I. (2014). Simultaneous chiral separation and determination of carvedilol and 5′-hydroxyphenyl carvedilol enantiomers from human urine by high performance liquid chromatography coupled with fluorescent detection. ResearchGate. Retrieved January 26, 2026, from [Link].
-
Taraji, M., et al. (2013). Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE-HPLC Based on Diastereomer Formation. ResearchGate. Retrieved January 26, 2026, from [Link].
-
Tota, K., et al. (2015). Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. Trade Science Inc. Retrieved January 26, 2026, from [Link].
- Vlase, L., et al. (2014). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Molecules, 19(8), 12593-12604.
- Abdel-Ghany, M. F., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5024.
- Peccinini, R. G., et al. (2008). Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. Biopharmaceutics & Drug Disposition, 29(6), 337-345.
- de Moraes, M. C., et al. (2013). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 139-147.
-
Wikipedia. Carvedilol. Retrieved January 26, 2026, from [Link].
-
ClinPGx. Carvedilol Pathway, Pharmacokinetics. Retrieved January 26, 2026, from [Link].
-
Taylor & Francis Online. Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Retrieved January 26, 2026, from [Link].
- Swetha, E., Vijitha, C., & Veeresham, C. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6, 437-445.
-
Phenomenex. Chiral HPLC Separations. Retrieved January 26, 2026, from [Link].
- Google Patents. Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino].
Sources
- 1. jetir.org [jetir.org]
- 2. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
pharmacological profile of (R)-5-Hydroxycarvedilol
Technical Whitepaper: The Pharmacological & Metabolic Profile of (R)-5-Hydroxycarvedilol
Executive Summary
(R)-5-Hydroxycarvedilol (specifically (R)-5'-hydroxyphenylcarvedilol ) represents a distinct pharmacological entity derived from the oxidative metabolism of the third-generation beta-blocker, Carvedilol.[1] Unlike the parent racemate or the (S)-enantiomer, which are defined by potent
This guide delineates the structural, metabolic, and pharmacodynamic properties of (R)-5-hydroxycarvedilol, positioning it as a key molecule of interest for cardioprotection research devoid of negative inotropic effects.
Chemical Identity & Stereochemical Context
To ensure experimental precision, we must first disambiguate the nomenclature. In standard medicinal chemistry, "5-hydroxycarvedilol" most frequently refers to 5'-hydroxyphenylcarvedilol , a metabolite hydroxylated on the phenoxy ring, rather than the carbazole moiety.
-
IUPAC Name: 3-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol.[1][2]
-
CAS Number: 1217757-71-5 (Specific to the (R)-enantiomer).[1][2]
-
Molecular Formula:
[1][2] -
Stereochemistry Significance: Carvedilol is administered as a racemate.[1][3][4][5]
Metabolic Pathway & Biosynthesis[1]
The formation of (R)-5-hydroxycarvedilol is a stereoselective process driven primarily by hepatic cytochrome P450 enzymes.[1]
The CYP2D6 Critical Control Point
The oxidation of the phenoxy ring is catalyzed predominantly by CYP2D6 . This makes the abundance of (R)-5-hydroxycarvedilol highly dependent on the patient's metabolizer status (EM vs. PM).[1]
-
Reaction Type: Aromatic Hydroxylation.[1]
-
Enzyme Specificity: CYP2D6 (Primary), CYP2C9 (Secondary).[1]
-
Stereoselectivity: CYP2D6 shows a preference for metabolizing the (R)-enantiomer over the (S)-enantiomer in some pathways, though both are substrates.[1][4]
Visualization: Metabolic Trajectory
The following diagram illustrates the stereoselective metabolism and the divergence of pharmacological activity.
Caption: Stereoselective metabolic pathway highlighting the generation of (R)-5-Hydroxycarvedilol via CYP2D6 and its distinct functional divergence from (S)-metabolites.
Pharmacodynamic Profile
The core value of (R)-5-hydroxycarvedilol lies in its ability to decouple cardioprotective antioxidant effects from hemodynamic beta-blockade.[1]
Receptor Affinity Matrix
Unlike the parent drug, the metabolite exhibits a shifted affinity profile.
| Receptor Target | (S)-Carvedilol | (R)-Carvedilol | (R)-5-OH-Carvedilol | Physiological Consequence |
| High Affinity ( | Low Affinity | Negligible | No bradycardia/negative inotropy.[1] | |
| High Affinity | Low Affinity | Negligible | Minimal bronchoconstriction risk.[1] | |
| Moderate Affinity | Moderate Affinity | Retained/Moderate | Vasodilation (reduced afterload).[1] | |
| ROS Scavenging | Moderate | Moderate | Superior | Inhibition of lipid peroxidation.[1] |
The Antioxidant Mechanism
The introduction of the hydroxyl group at the 5'-position (phenol ring) significantly enhances the electron-donating capacity of the molecule compared to the parent carvedilol.
-
Mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]
-
Potency: Studies indicate hydroxylated metabolites can be 5-10x more potent than Vitamin E (Alpha-tocopherol) in inhibiting lipid peroxidation.[1]
-
Site of Action: The metabolite intercalates into the lipid bilayer, protecting membrane phospholipids from oxidative stress.
Experimental Protocols (Self-Validating Systems)
To study (R)-5-hydroxycarvedilol, researchers must isolate it from the racemate or synthesize it directly.[1] The following protocols ensure data integrity.
Protocol A: In Vitro Antioxidant Assessment (DPPH Assay)
Purpose: To quantify the radical scavenging superiority of the metabolite over the parent.[6][7][8]
-
Preparation: Dissolve (R)-5-hydroxycarvedilol (Target) and Carvedilol (Control) in methanol to final concentrations of 10, 20, 40, 80 µM.
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol. Critical Check: Solution must be fresh and protected from light (Absorbance at 517nm should be ~1.0).[1]
-
Reaction: Mix 1.0 mL of sample with 1.0 mL of DPPH solution.
-
Incubation: Incubate in total darkness for 30 minutes at 25°C.
-
Measurement: Read Absorbance (
) at 517 nm. -
Validation Calculation:
Success Criterion: (R)-5-OH-Carvedilol should show lower IC50 (higher potency) than parent Carvedilol.[1]
Protocol B: Receptor Binding Selectivity (Competitive Binding)
Purpose: To verify the lack of Beta-1 affinity.
-
Membrane Prep: Use rat heart homogenates (rich in
receptors).[1] -
Radioligand:
-CGP-12177 (Specific hydrophilic -antagonist).[1] -
Competition: Incubate membranes with radioligand (0.5 nM) and increasing concentrations (
to M) of (R)-5-hydroxycarvedilol. -
Filtration: Rapid vacuum filtration over GF/B filters.
-
Analysis: Plot displacement curves.
Mechanism of Action Diagram
The following diagram details the dual-pathway mechanism where the molecule acts as a "Shield" against oxidative stress while avoiding the "Brake" of beta-blockade.
Caption: Pharmacological signaling map showing the antioxidant shielding effect and the selective alpha-adrenergic pathway.[1]
References
-
Metabolic Profiling & Antioxidant Activity
-
Stereoselective Metabolism (CYP2D6)
-
Chemical Structure & Data
-
Antioxidant Mechanism (Carbazole vs Phenol)
-
Yue, T.L., et al. (1992).[1] "Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger."[9] Journal of Pharmacology and Experimental Therapeutics.
- Note: Foundational paper distinguishing the carbazole and phenolic contributions to antioxidant activity.
-
Sources
- 1. 5'-Hydroxyphenyl Carvedilol | C24H26N2O5 | CID 4181439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-5-Hydroxycarvedilol | C24H26N2O5 | CID 40425067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Metabolism of Carvedilol: Mechanistic Insights & Bioanalytical Protocols
Executive Summary: The Racemic Paradox
Carvedilol presents a classic case of stereoselective pharmacokinetics where the clinically administered racemic mixture (50:50
This guide dissects the metabolic machinery driving this divergence—specifically the roles of CYP2D6 and UGTs—and provides a validated bioanalytical framework for researchers to quantify these enantiomers accurately.
Molecular Basis of Chirality & Pharmacodynamics
To understand the metabolic stakes, one must first isolate the pharmacodynamic contributions of each enantiomer. Carvedilol is a non-selective
| Feature | Clinical Implication | ||
| Potent ( | Negligible | ||
| Potent | Potent | Both contribute to vasodilation.[3] | |
| Clearance | High (Rapid Elimination) | Low (Slower Elimination) | Plasma levels of the "active" |
Key Insight: The stereoselective metabolism acts as a "filter," reducing the bioavailability of the critical
Metabolic Pathways: The Kinetic Divergence
The stereoselectivity of carvedilol is governed by a "push-pull" mechanism involving Phase I oxidation (CYP450) and Phase II conjugation (UGT).
Phase I: The CYP2D6 Gatekeeper
Cytochrome P450 2D6 (CYP2D6) is the primary enzyme responsible for the ring hydroxylation of carvedilol.[1][4][5]
-
Stereopreference: CYP2D6 metabolizes both enantiomers but exhibits a kinetic preference that contributes to the rapid clearance of
.[1][6] -
Metabolites: The formation of 4'-hydroxyphenyl carvedilol (active metabolite) is largely mediated by CYP2D6.[1][5][6] This metabolite is 13-fold more potent as a
-blocker than the parent drug.[5][7]
Phase II: The UGT "S-Sink"
While CYP enzymes start the process, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) act as a stereoselective "sink."
-
Mechanism:
-carvedilol is glucuronidated much more extensively than -carvedilol.[1] -
Impact: This preferential glucuronidation is a major reason why the oral bioavailability of
is significantly lower (approx. 15%) compared to (approx. 30%).
Pathway Visualization
The following diagram illustrates the differential flow of enantiomers through hepatic metabolism.
Figure 1: Stereoselective metabolic divergence showing the preferential clearance of S(-)-carvedilol via UGTs and CYP2D6.
Genetic Polymorphisms: The CYP2D6 Variable[1]
Because CYP2D6 is the rate-limiting step for Phase I metabolism, genetic polymorphisms create massive inter-subject variability.
-
Poor Metabolizers (PM): Individuals lacking functional CYP2D6 alleles (e.g., 4/4).
-
Effect: The clearance of
-carvedilol is drastically reduced. -
Result: Plasma levels of
can increase by 2-3 fold.[5][7][10][11] Interestingly, levels increase less dramatically (only ~20-25%) because the UGT pathway (which is not CYP2D6 dependent) continues to clear the enantiomer efficiently. -
Clinical Risk: Increased risk of dizziness and orthostatic hypotension due to excessive
-blockade from high levels.
-
Experimental Protocol: Chiral LC-MS/MS Quantification
To study these kinetics, researchers must use a method capable of distinguishing enantiomers at low concentrations (ng/mL). The following is a self-validating protocol using Reverse-Phase Chiral Chromatography .
Method Principle
Unlike older methods requiring derivatization (e.g., with GITC), this protocol uses a Chiralcel OD-RH column which allows for direct enantiomeric separation in aqueous mobile phases compatible with electrospray ionization (ESI).
Sample Preparation (Liquid-Liquid Extraction)[2]
-
Aliquot: Transfer 200 µL of plasma into a clean tube.
-
IS Addition: Add 20 µL of Internal Standard (Carvedilol-d5).
-
Alkalinization: Add 50 µL of 0.1 M NaOH (pH adjustment is critical to suppress ionization and improve extraction efficiency into organic phase).
-
Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) . Vortex for 5 minutes.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase.
LC-MS/MS Conditions[12]
| Parameter | Specification | Rationale |
| Column | Chiralcel OD-RH ( | Cellulose-based reverse-phase chiral selector. |
| Mobile Phase | Acetonitrile : 20mM Ammonium Bicarbonate (pH 9.0) [45:55 v/v] | High pH improves peak shape for basic drugs like carvedilol on this column. |
| Flow Rate | 0.5 mL/min | Optimal for resolution and ESI source stability. |
| Detection | ESI Positive Mode (MRM) | High sensitivity. |
| Transitions | Carvedilol: | The 100.1 fragment is the carbazole moiety, highly stable. |
Analytical Workflow Visualization
Figure 2: Step-by-step bioanalytical workflow for the separation and quantification of carvedilol enantiomers.
References
-
Morgan, T. (1994). Clinical Pharmacokinetics and Pharmacodynamics of Carvedilol. Clinical Pharmacokinetics. Link
-
Zhou, H.H., & Wood, A.J. (1995). Stereoselective disposition of carvedilol is determined by CYP2D6.[6][9] Clinical Pharmacology & Therapeutics. Link
-
Fujimaki, M., et al. (2006). Stereoselective glucuronidation of carvedilol in human liver and intestinal microsomes. Drug Metabolism and Disposition. Link
-
FDA Label. (2017). COREG (Carvedilol) Prescribing Information. U.S. Food and Drug Administration.[12] Link
-
Peccinini, R.G., et al. (2008).[10][13] Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. Biopharmaceutics & Drug Disposition. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. US8449914B2 - Controlled release carvedilol compositions - Google Patents [patents.google.com]
- 8. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. US10959985B1 - Pharmaceutical compositions including carvedilol and methods of using the same - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antioxidant Properties of Carvedilol Metabolites
Foreword: Beyond Beta-Blockade - Unveiling the Antioxidant Potential of Carvedilol's Progeny
Carvedilol, a third-generation beta-blocker, has long been a cornerstone in the management of cardiovascular diseases.[1] Its therapeutic efficacy is traditionally attributed to its dual mechanism of non-selective beta-adrenoceptor and selective alpha-1 adrenoceptor blockade. However, a growing body of evidence reveals a compelling, parallel mechanism contributing to its cardioprotective effects: potent antioxidant activity.[2] Oxidative stress is a key pathogenic factor in cardiovascular disorders, making this an area of intense research.[3] This guide moves beyond the parent compound to explore a more nuanced and powerful aspect of its pharmacology—the superior antioxidant properties of its metabolites.
Research has demonstrated that while carvedilol itself is an effective antioxidant, its phenolic metabolites are dramatically more potent, in some cases by orders of magnitude.[4][5] This finding has profound implications for drug development, suggesting that the clinical antioxidant benefits observed may be largely attributable to these metabolic products. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed examination of the structure-activity relationships, mechanistic underpinnings, and validated experimental protocols for evaluating the antioxidant capacity of carvedilol and its key metabolites.
Section 1: The Metabolic Journey of Carvedilol and the Genesis of Potent Antioxidants
Carvedilol is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation.[4] The key transformation in the context of antioxidant activity is the hydroxylation of the carbazole or phenyl rings. The carbazole moiety is the principal source of carvedilol's antioxidant effect, a property that is significantly enhanced by the addition of hydroxyl groups.[6]
The three primary phenolic metabolites of interest are:
-
3-hydroxycarvedilol
-
4'-hydroxycarvedilol
-
5'-hydroxycarvedilol
These metabolites are not mere byproducts; they are potent radical-scavenging agents. Their enhanced activity stems from the newly introduced phenolic hydroxyl groups, which can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[7]
Caption: Carvedilol's metabolic pathway to its potent antioxidant metabolites.
Section 2: Structure-Activity Relationship and Comparative Potency
The antioxidant prowess of carvedilol's metabolites is a direct consequence of their chemical structure. Studies comparing the parent drug with its phenolic derivatives consistently show that the metabolites are far superior radical inhibitors.[5][7] One study found that in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, carvedilol itself showed negligible activity, whereas its three main phenolic metabolites were all more effective than the benchmark antioxidant BHT.[5]
The order of radical-quenching ability among the metabolites has been established as: 3-hydroxy- > 5'-hydroxy- > 4'-hydroxycarvedilol [5][7]
Notably, 3-hydroxycarvedilol has been shown to exhibit even stronger antioxidant activity than α-tocopherol (Vitamin E), a well-established biological antioxidant.[5] This suggests that the in vivo antioxidant effects attributed to carvedilol therapy are likely dominated by the action of its metabolites.[5]
Data Presentation: Comparative Antioxidant Activity
The following table summarizes the relative antioxidant potencies, highlighting the superior activity of the metabolites compared to the parent compound.
| Compound | Relative Antioxidant Potency vs. Carvedilol | Key Structural Feature | Reference |
| Carvedilol | Baseline (1x) | Carbazole N-H group | [5] |
| 4'-hydroxycarvedilol | Significantly > Carvedilol | Phenolic -OH on the phenoxy ring | [5][7] |
| 5'-hydroxycarvedilol | Significantly > 4'-hydroxycarvedilol | Phenolic -OH on the phenoxy ring | [5][7] |
| 3-hydroxycarvedilol | Highest Potency (> 5'-hydroxy) | Phenolic -OH on the carbazole ring | [5][7] |
| Vitamin E (α-tocopherol) | Potent (for comparison) | Chromanol ring with -OH | [4] |
Section 3: Experimental Protocols for Assessing Antioxidant Capacity
To rigorously evaluate and compare the antioxidant properties of carvedilol and its metabolites, a multi-assay approach is essential. No single assay can capture the complete antioxidant profile. This section provides detailed, self-validating protocols for key in vitro and cell-based assays.
DPPH Radical Scavenging Assay
Expertise & Experience (Causality): The DPPH assay is a rapid and reliable method for screening the radical-scavenging activity of compounds.[8] Its principle is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow.[9] This decolorization, measured spectrophotometrically, is directly proportional to the radical-scavenging capacity of the compound. The protocol is designed for high-throughput screening in a 96-well plate format.
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 10 mL of analytical grade methanol or ethanol. Store in an amber bottle at 4°C.
-
DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol/ethanol to obtain an absorbance of 1.00 ± 0.05 at 517 nm. Prepare this solution fresh daily and protect it from light.[10]
-
Test Compounds: Prepare stock solutions of carvedilol and its metabolites (e.g., 1 mg/mL) in the same solvent. Perform serial dilutions to create a range of concentrations (e.g., 1 to 500 µg/mL).
-
Positive Control: Prepare a similar concentration range for a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of each concentration of the test compounds, positive control, and solvent (as a blank) to separate wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Trustworthiness: The dark incubation is critical because DPPH is light-sensitive. This step ensures that the reduction of DPPH is due to the antioxidant activity of the sample, not photochemical degradation.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (A) of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (inhibition) using the following formula:
-
% Inhibition = [(A_blank - A_sample) / A_blank] * 100[11]
-
-
Plot the % inhibition against the concentration of each compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
-
ABTS Radical Cation Decolorization Assay
Expertise & Experience (Causality): The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[12] This radical is blue-green and becomes colorless upon reduction by an antioxidant. This assay is advantageous because the ABTS•+ is soluble in both aqueous and organic solvents and is not affected by pH to the same extent as DPPH, allowing for the analysis of a broader range of compounds.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and a 2.45 mM aqueous solution of potassium persulfate.[12]
-
Mix the two solutions in a 1:1 volume ratio.
-
Trustworthiness: Allow the mixture to stand in the dark at room temperature for 12-16 hours.[12] This extended incubation is a self-validating step ensuring the complete generation of the ABTS•+ radical cation before the assay begins.
-
ABTS•+ Working Solution: Dilute the stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of carvedilol, its metabolites, and a positive control (e.g., Trolox) as described for the DPPH assay.
-
In a 96-well plate, add 20 µL of each sample concentration.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Determine the IC50 values or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
Expertise & Experience (Causality): Lipid peroxidation is a key mechanism of cellular injury from oxidative stress. This assay measures the inhibition of lipid breakdown by quantifying malondialdehyde (MDA), a major end-product.[13] The assay induces lipid peroxidation in a biological sample (e.g., rat brain homogenate) and measures how effectively the test compounds prevent MDA formation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex, which is measured colorimetrically.[14] This provides a more biologically relevant context than purely chemical assays.
Detailed Step-by-Step Methodology:
-
Reagent and Sample Preparation:
-
Biological Sample: Prepare a 10% (w/v) homogenate of rat brain tissue in ice-cold phosphate-buffered saline (PBS). Centrifuge to obtain a clear supernatant.
-
Inducing Agent: Prepare a fresh solution of FeSO4 (e.g., 25 µM).
-
TBA Reagent: Prepare a solution of 0.8% (w/v) thiobarbituric acid in 1.1% (w/v) sodium dodecyl sulfate (SDS).
-
Test Compounds: Prepare solutions of carvedilol and its metabolites in a suitable solvent (e.g., DMSO, ensuring final concentration does not affect the assay).
-
-
Assay Procedure:
-
To a series of microcentrifuge tubes, add the brain homogenate, the test compound at various concentrations, and the FeSO4 solution to initiate peroxidation. A control tube should contain the solvent instead of the test compound.
-
Incubate the mixture in a shaking water bath at 37°C for 1 hour.
-
Stop the reaction by adding the TBA reagent followed by acetic acid.
-
Heat the tubes at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the tubes on ice and centrifuge to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
-
Data Analysis:
-
Measure the absorbance of the pink-colored adduct at 532 nm.
-
Calculate the % inhibition of lipid peroxidation relative to the control.
-
Determine the IC50 value for each compound.
-
Cellular Antioxidant Activity (CAA) Assay
Expertise & Experience (Causality): The CAA assay measures antioxidant activity within a cellular environment, providing a more biologically relevant model than chemical assays.[15] It accounts for crucial factors like cell uptake, distribution, and metabolism of the test compound.[16] The assay uses a fluorescent probe, DCFH-DA, which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. The ability of a test compound to inhibit DCF formation reflects its cellular antioxidant activity.[17]
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture human hepatocarcinoma (HepG2) cells under standard conditions (37°C, 5% CO2).
-
Seed the cells into a 96-well black, clear-bottom microplate at a density that will achieve confluence within 24-48 hours.
-
Trustworthiness: Using a black plate minimizes well-to-well light scatter, ensuring accurate fluorescence readings. Confluent monolayers provide a consistent cell number for the assay.
-
-
Assay Procedure:
-
Remove the culture medium and treat the confluent cells with various concentrations of carvedilol, its metabolites, and a standard antioxidant (Quercetin) for 1 hour.[16]
-
Add the DCFH-DA probe (e.g., 25 µM final concentration) to all wells and co-incubate for another hour.
-
Gently wash the cells with PBS to remove any compound or probe that has not been taken up.
-
Add a peroxyl radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells except the negative control.[15]
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission (e.g., 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample and control.
-
Calculate the CAA value using the formula:
-
CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
-
Express the results as micromoles of Quercetin Equivalents (QE) per micromole of the test compound.
-
Section 4: Conclusion and Future Directions
The evidence is clear: the phenolic metabolites of carvedilol are exceptionally potent antioxidants, surpassing the parent drug and even established benchmarks like Vitamin E.[4][5] This guide provides the foundational knowledge and detailed experimental frameworks for researchers to explore this phenomenon further. The superior radical-scavenging ability of these metabolites, particularly 3-hydroxycarvedilol, is a critical piece of the puzzle in understanding carvedilol's full cardioprotective profile.
For drug development professionals, these findings open new avenues. Could targeted delivery of these metabolites, or the design of new chemical entities that mimic their structure, lead to more effective therapies for diseases rooted in oxidative stress? Future research should focus on quantifying the in vivo concentrations of these metabolites at target tissues and correlating them directly with clinical outcomes. The protocols detailed herein, from high-throughput chemical screens to more complex cell-based assays, provide the necessary tools to validate the next generation of antioxidant therapeutics.
References
-
Suzuki, Y., Tanaka, M., Sohmiya, M., Yoshida, T., & Okamoto, K. (2003). Antioxidant properties of carvedilol: inhibition of lipid peroxidation, protein oxidation and superoxide generation. Neurological Research, 25(7), 749-753. [Link]
-
Yue, T. L., Cheng, H. Y., Lysko, P. G., McKenna, P. J., Feuerstein, R., Gu, J. L., ... & Feuerstein, G. (1992). Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger. Journal of Pharmacology and Experimental Therapeutics, 263(1), 92-98. [Link]
-
Book, W. (2002). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties. Medscape. [Link]
-
Dandona, P., Ghanim, H., & Brooks, D. P. (2007). Antioxidant activity of carvedilol in cardiovascular disease. Journal of hypertension, 25(4), 731-741. [Link]
-
Baradaran, A., Nasri, H., & Rafieian-Kopaei, M. (2016). Role of antioxidant property of carvedilol in mild to moderate hypertensive patients: A prospective open-label study. Journal of research in medical sciences: the official journal of Isfahan University of Medical Sciences, 21. [Link]
-
Book, W. M. (2002). Carvedilol: a nonselective beta blocking agent with antioxidant properties. Congestive heart failure (Greenwich, Conn.), 8(3), 161-166. [Link]
-
Magill, M. J., Gherghel, D., Speakman, A., Ziemianek, M. S., Woster, P. M., & Schöneich, C. (2015). Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. MedChemComm, 6(3), 453-458. [Link]
-
Baradaran, A., Nasri, H., & Rafieian-Kopaei, M. (2016). Role of antioxidant property of carvedilol in mild to moderate hypertensive patients: A prospective open-label study. ResearchGate. [Link]
-
Almeida, D. R. P., Gasparro, D. M., Pisterzi, L. F., Torday, L. L., & Csizmadia, I. G. (2003). Molecular Study on the Enantiomeric Relationships of Carvedilol Fragment A, 4-(2-Hydroxypropoxy)carbazol, along with Selected Analogues. The Journal of Physical Chemistry A, 107(30), 5856-5869. [Link]
-
Magill, M. J., Gherghel, D., Speakman, A., Ziemianek, M. S., Woster, P. M., & Schöneich, C. (2015). Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. MedChemComm, 6(3), 453-458. [Link]
-
Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. [Link]
-
Eagle Biosciences. (n.d.). Lipid Peroxidation Assay. Eagle Biosciences. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896-8907. [Link]
-
Liu, H., Wang, X., Wang, D., & Zhai, H. (2015). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. Evidence-Based Complementary and Alternative Medicine, 2015. [Link]
-
G-Biosciences. (n.d.). Lipid Peroxidation (LPO) Assay. G-Biosciences. [Link]
-
Li, S., Li, S. K., Gan, R. Y., Song, F. L., Kuang, L., & Li, H. B. (2013). Antioxidant capacities and total phenolic contents of infusions from 223 medicinal plants. Industrial Crops and Products, 51, 289-298. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896-8907. [Link]
-
Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International journal of molecular sciences, 21(3), 1131. [Link]
-
Şahin, S., & Demir, C. (2022). DPPH Radical Scavenging Assay. In Spectroscopic Methods in Food Analysis. [Link]
-
Wang, S., Zhu, F., & Wang, S. (2022). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Foods, 11(19), 3042. [Link]
-
Erel, O., & Neselioglu, S. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 11(11), 2246. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
iGEM. (n.d.). ABTS ASSAY. iGEM. [Link]
-
National Cancer Institute. (n.d.). Hep G2 Hepatocyte Lipid Peroxidation Assay. NCBI. [Link]
-
Ushie, O. A., Adamu, H. M., & Ekwenchi, M. M. (2017). Antioxidant Activity of Hexane, Chloroform, Acetone and Methanol Extract of Swietenia Macrophylla. International Journal of Research in Engineering and Science (IJRES), 5(7), 1-4. [Link]
-
S, S., & K, S. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]
-
Cell Biolabs. (n.d.). Cell Based Exogenous Antioxidant Assay. Cell Biolabs. [Link]
-
Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 21(2), 143–152. [Link]
-
E, G., & A, B. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants (Basel, Switzerland), 10(6), 1201. [Link]
-
Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 4(3), 482-499. [Link]
-
Phuse, S. S. (2013). Does anyone know an easy protocol for DPPH assay?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
Sources
- 1. Carvedilol: a nonselective beta blocking agent with antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of carvedilol in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of carvedilol: inhibition of lipid peroxidation, protein oxidation and superoxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant - Page 3 [medscape.com]
- 5. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. arcjournals.org [arcjournals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hep G2 Hepatocyte Lipid Peroxidation Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
(R)-5-Hydroxycarvedilol CAS number and identifiers
Content Type: Technical Monograph & Experimental Guide Subject: (R)-5-Hydroxycarvedilol (CAS 1217757-71-5) Audience: Senior Researchers, Medicinal Chemists, DMPK Scientists
Executive Summary
(R)-5-Hydroxycarvedilol is a stereospecific phase I metabolite of the non-selective
For drug development professionals, isolating and quantifying this specific enantiomer is critical for three reasons:
-
Pharmacogenetic Stratification: Its formation is highly sensitive to CYP2D6 phenotype (Poor vs. Extensive Metabolizers).
-
Stereoselective Pharmacodynamics: It decouples the
-blocking vasodilatory effects from the -blocking cardiodepressant effects. -
Regulatory Compliance: ICH M10 and FDA guidelines increasingly demand enantioselective bioanalysis for chiral drugs with active metabolites.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The following data establishes the precise chemical identity of the (R)-enantiomer, distinct from the racemate (CAS 142227-51-8) and the (S)-enantiomer.
Table 1: Core Identifiers
| Parameter | Detail |
| Chemical Name | (R)-5-Hydroxycarvedilol |
| IUPAC Name | 3-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol |
| CAS Number | 1217757-71-5 |
| Racemate CAS | 142227-51-8 |
| (S)-Enantiomer CAS | 1217723-80-2 |
| Molecular Formula | C |
| Molecular Weight | 422.47 g/mol |
| Chirality | R-configuration at the secondary alcohol |
| SMILES | COC1=C(C=C(C=C1)O)OCCNCO |
Table 2: Physicochemical Profile[2]
| Property | Value / Characteristic | Relevance |
| Solubility | Soluble in DMSO (>10 mg/mL), Methanol | Stock solution preparation for LC-MS. |
| pKa (Calc) | ~9.5 (Secondary amine), ~9.9 (Phenolic OH) | Requires high pH mobile phase or buffers for retention control. |
| LogP | ~3.8 | Lipophilic; crosses blood-brain barrier; extensive tissue distribution. |
| Stability | Light sensitive; oxidation prone | Protect from light; use antioxidants (e.g., ascorbic acid) in sample prep. |
Metabolic & Pharmacological Context[2][5][10][11][12][13][14][15]
Stereoselective Biotransformation
Carvedilol is administered as a racemate.[1][2][3] However, its metabolism is highly stereoselective.[4][2] CYP2D6 is the rate-limiting enzyme for the 5-hydroxylation pathway.
-
(S)-Carvedilol: Preferentially metabolized by CYP2D6.[4][3] High clearance in Extensive Metabolizers (EM).
-
(R)-Carvedilol: Lower affinity for CYP2D6 compared to (S), but still undergoes 5-hydroxylation. In Poor Metabolizers (PM), the clearance of both enantiomers decreases, but the ratio of parent/metabolite shifts drastically.
Diagram 1: Stereoselective Metabolic Pathway
Visualization of the CYP2D6-mediated divergence of Carvedilol enantiomers.
Caption: CYP2D6-mediated stereoselective hydroxylation of Carvedilol.[4][3] (S)-enantiomer clearance is dominant, but (R)-5-OH formation is critical for alpha-adrenergic modulation.
Synthesis & Isolation Protocol
Direct synthesis of the enantiopure metabolite is preferred over chiral resolution of the racemate due to yield efficiency. The following protocol utilizes the "Chiral Pool" approach.
Retrosynthetic Logic
The chirality is introduced early using (R)-epichlorohydrin (or (R)-glycidyl tosylate). This ensures the R-configuration at the secondary alcohol is established before coupling the carbazole and phenoxyethylamine moieties.
Step-by-Step Synthesis (Chiral Pool Method)
Reagents:
-
(R)-Epichlorohydrin (Chiral synthon)
-
2-(2-methoxyphenoxy)ethylamine
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ) -
Solvent: DMF or DMSO
Protocol:
-
Formation of the Chiral Epoxide Intermediate:
-
Dissolve 4-hydroxycarbazole (1.0 eq) in anhydrous DMF.
-
Add
(1.5 eq) and stir at room temperature for 30 min. -
Add (R)-epichlorohydrin (1.2 eq) dropwise.
-
Heat to 60°C for 4-6 hours. Monitor by TLC for consumption of carbazole.
-
Mechanism:
attack of the phenoxide on the epoxide, followed by ring closure to reform the epoxide with retention of configuration (via double inversion) or direct attack on the chloride. Note: Use (S)-epichlorohydrin if direct attack on the epoxide carbon is the dominant pathway under specific conditions, but standard procedures often use the R-epichlorohydrin to target the R-product depending on the leaving group dynamics. For (R)-Carvedilol derivatives, (R)-glycidyl derivatives are typically used. -
Isolate: 4-((R)-oxiran-2-ylmethoxy)-9H-carbazole.
-
-
Ring Opening & Coupling:
-
Dissolve the chiral epoxide intermediate in Isopropanol (IPA).
-
Add 2-(2-methoxyphenoxy)ethylamine (1.1 eq).
-
Reflux (80°C) for 12-16 hours.
-
Mechanism: Regioselective nucleophilic attack of the primary amine on the less substituted carbon of the epoxide. This opens the ring and generates the secondary alcohol with the defined (R)-stereochemistry.
-
-
Hydroxylation (If synthesizing metabolite directly):
-
Note: Synthesizing the 5-hydroxy derivative specifically requires starting with 4,5-dihydroxycarbazole (protected at the 5-position) or performing a late-stage regioselective oxidation, which is chemically difficult.
-
Preferred Route for Metabolite Standard: Start with 5-benzyloxy-4-hydroxycarbazole . Follow steps 1 & 2. Finally, remove the benzyl protecting group using
hydrogenation to liberate the 5-hydroxyl group.
-
Analytical Methodology: Enantioselective LC-MS/MS
Quantifying (R)-5-Hydroxycarvedilol requires separating it from its (S)-enantiomer and the parent drug. A standard C18 column will not separate these enantiomers.
Chromatographic Conditions (Chiral)
-
Column: Chiralpak IB N-5 (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-RH.
-
Dimensions: 150 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 20 mM Ammonium Bicarbonate (pH 9.0) — Basic pH improves peak shape for basic amines.
-
B: Acetonitrile.
-
-
Mode: Isocratic (typically 60:40 A:B) or shallow gradient.
-
Flow Rate: 1.0 mL/min (Split to MS source).
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode (+).
-
Source Temp: 500°C.
-
Transitions:
-
Precursor Ion: m/z 423.2
-
Quantifier Product: m/z 100.1 (Side chain fragment) or m/z 224.1 (Carbazole fragment).
-
Qualifier Product: m/z 283.1.
-
Diagram 2: Analytical Workflow
Logic flow for validating the presence of (R)-5-Hydroxycarvedilol in plasma.
Caption: Workflow for enantioselective bioanalysis. Chiral stationary phase is mandatory to resolve the (R) and (S) metabolites.
References
-
PubChem. (2025).[5] (R)-5-Hydroxycarvedilol Compound Summary (CID 40425067). National Library of Medicine.[7] [Link]
-
Stoschitzky, K., et al. (2001). Stereoselective effects of (R)- and (S)-carvedilol in humans. Chirality, 13(6), 342–346. [Link]
-
Horiuchi, I., et al. (2008).[8] Pharmacokinetics of R- and S-carvedilol in routinely treated Japanese patients with heart failure. Biological & Pharmaceutical Bulletin, 31(5), 976–980.[8] [Link]
-
Abdel-Rehim, M., et al. (2022).[9] UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites. Scientia Pharmaceutica. [Link]
Sources
- 1. Stereoselective effects of (R)- and (S)-carvedilol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 5-Hydroxycarvedilol, (S)- | C24H26N2O5 | CID 40425353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. 5'-Hydroxyphenyl Carvedilol | C24H26N2O5 | CID 4181439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of R- and S-carvedilol in routinely treated Japanese patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Quantification of (R)-5-Hydroxycarvedilol in Human Plasma via LC-MS/MS
This Application Note is designed for bioanalytical scientists and pharmacokineticists involved in stereoselective drug monitoring. It addresses the specific challenge of quantifying (R)-5-Hydroxycarvedilol , a key metabolite of Carvedilol formed via CYP2D6, distinct from its S-enantiomer and the isobaric 4'-hydroxyphenyl metabolite.
Introduction & Scientific Rationale
Carvedilol is a racemic mixture of (R)- and (S)-enantiomers, exhibiting distinct pharmacological profiles. While (S)-carvedilol provides
Why (R)-5-Hydroxycarvedilol? The formation of 5-Hydroxycarvedilol (5-OH-CAR) is a major metabolic pathway mediated by CYP2D6.[1] Because CYP2D6 exhibits genetic polymorphism (Poor vs. Extensive Metabolizers), the ratio of (R)-5-OH-CAR to the parent drug serves as a potent phenotypic marker for CYP2D6 activity. Furthermore, 5-OH-CAR retains significant antioxidant and antiproliferative activity.
Analytical Challenges:
-
Chirality: The metabolite exists as an R/S pair.
-
Isobaric Interference: It shares a molecular weight (
423) with 4'-Hydroxycarvedilol and 1-Hydroxycarvedilol. -
Sensitivity: Metabolite concentrations are typically 10-fold lower than the parent drug.
This protocol details a validated workflow to isolate and quantify (R)-5-Hydroxycarvedilol using a reverse-phase chiral stationary phase coupled with tandem mass spectrometry.
Metabolic Pathway & Mechanism[1]
The following diagram illustrates the stereoselective oxidation of Carvedilol. Note that CYP2D6 preferentially metabolizes the (R)-enantiomer, making (R)-5-OH-CAR a critical analyte for metabolic phenotyping.
Figure 1: Stereoselective metabolic pathway of Carvedilol mediated by CYP2D6.[1][2] The method must resolve the target (R)-5-OH from its S-enantiomer and the 4'-OH regioisomer.
Experimental Protocol
Materials & Reagents[3][4][5][6]
-
Standards: (R/S)-Carvedilol, (R/S)-5-Hydroxycarvedilol, (R/S)-4'-Hydroxycarvedilol.
-
Internal Standard (IS): Carvedilol-d5 (stable isotope labeled).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate.
-
Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm).[3] Rationale: This cellulose-based reverse-phase column provides superior enantioselectivity for beta-blockers in aqueous mobile phases compared to normal-phase alternatives.
Sample Preparation (Solid Phase Extraction)
Liquid-Liquid Extraction (LLE) is common, but Solid Phase Extraction (SPE) is recommended here to maximize recovery of the more polar hydroxy-metabolites and remove plasma phospholipids that cause ion suppression.
Workflow:
-
Aliquot: Transfer 200 µL human plasma to a 1.5 mL tube.
-
IS Addition: Add 20 µL Internal Standard (Carvedilol-d5, 50 ng/mL). Vortex.
-
Dilution: Add 200 µL 2% Formic Acid in water (disrupts protein binding).
-
Conditioning (Oasis HLB Cartridge, 30 mg):
-
Loading: Load pre-treated sample (~420 µL).
-
Wash:
-
Wash 1: 1 mL 5% Methanol in Water (removes salts/proteins).
-
Wash 2: 1 mL Hexane (removes neutral lipids - Critical for matrix effect reduction).
-
-
Elution: Elute with 1 mL Methanol containing 0.1% Formic Acid.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Conditions[3][6][7]
The critical challenge is replacing the traditional TFA/Diethylamine mobile phase (incompatible with MS) with a volatile buffer system that maintains chiral resolution.
| Parameter | Setting | Rationale |
| LC System | UHPLC (e.g., Agilent 1290 / Waters Acquity) | Low dead volume essential for chiral peak maintenance. |
| Column | Chiralcel OD-RH (150 x 4.6 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate). |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0 with | Basic pH suppresses protonation of the secondary amine, improving peak shape on chiral columns. |
| Mobile Phase B | Acetonitrile (100%) | Organic modifier. |
| Elution Mode | Isocratic (40% B / 60% A) | Isocratic flow ensures stable equilibrium for chiral recognition mechanisms. |
| Flow Rate | 0.5 mL/min | Optimized for 4.6mm ID column. |
| Run Time | 18.0 minutes | (R)-5-OH typically elutes after the parent drug. |
| MS Source | ESI Positive (Electrospray) | Protonated molecular ions |
MRM Transitions (Mass Spectrometry)[7][8]
Regioisomers (4-OH vs 5-OH) have identical precursors. While chromatography separates them, unique product ions confirm identity.
| Analyte | Precursor ( | Product ( | Role | Collision Energy (eV) |
| 5-OH-Carvedilol | 423.2 | 100.1 | Quantifier | 25 |
| 423.2 | 224.1 | Qualifier | 30 | |
| Carvedilol (Parent) | 407.2 | 100.1 | Quantifier | 22 |
| Carvedilol-d5 (IS) | 412.2 | 100.1 | Quantifier | 22 |
Note: The m/z 100.1 fragment corresponds to the side chain structure common to these beta-blockers, providing high sensitivity.
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow from plasma extraction to stereoselective data acquisition.
Method Validation & Performance Criteria
To ensure trustworthiness, the method must be validated according to FDA Bioanalytical Method Validation (BMV) Guidelines (M10) .
Selectivity & Specificity[5][6][9]
-
Requirement: No interfering peaks at the retention times of (R)-5-OH-Carvedilol in blank plasma from 6 individual sources.
-
Regioisomer Resolution: The method must demonstrate baseline separation (
) between 4'-OH-Carvedilol and 5-OH-Carvedilol. 4'-OH typically elutes before 5-OH on cellulose-based columns.
Linearity & Sensitivity[4]
-
Range: 0.1 ng/mL (LLOQ) to 50 ng/mL.
-
Curve Fitting: Weighted linear regression (
). -
LLOQ Criteria: Signal-to-Noise ratio
; Precision within 20%.
Matrix Effect & Recovery[3]
-
Matrix Factor (MF): Compare peak response in post-extraction spiked plasma vs. neat solution.
-
Acceptance: IS-normalized MF should be between 0.85 and 1.15.
-
-
Troubleshooting: If significant ion suppression is observed (MF < 0.8), switch the wash step in SPE to include a stronger organic wash (e.g., 10% ACN) or use Phospholipid Removal Plates (e.g., Ostro).
References
-
FDA. (2022). M10 Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5] [Link]
-
Saito, M., et al. (2013). Simultaneous chiral separation and determination of carvedilol and 5'-hydroxyphenyl carvedilol enantiomers from human urine by high performance liquid chromatography coupled with fluorescent detection. Central European Journal of Chemistry. [Link]
-
Zhou, H.H., et al. (1995). Stereoselective disposition of carvedilol is determined by CYP2D6. Clinical Pharmacology & Therapeutics. [Link]
-
Daicel Corporation. (n.d.). Chiralcel OD-RH Instruction Manual. Chiral Technologies. [Link]
Sources
Chiral Separation of Carvedilol and Its Active Metabolites: A High-Resolution HPLC/UHPLC Protocol
Abstract
This Application Note details the stereoselective separation of Carvedilol (CAR) and its three major active metabolites—4'-hydroxyphenyl carvedilol (4'-OHC), 5'-hydroxyphenyl carvedilol (5'-OHC), and O-desmethyl carvedilol (DMC)—using High-Performance Liquid Chromatography (HPLC).[1][2][3][4] We present two distinct protocols: Protocol A , a high-resolution UHPLC-UV method using an immobilized polysaccharide phase (Chiralpak IB N-5) for comprehensive metabolite profiling, and Protocol B , a high-sensitivity LC-MS/MS method using a macrocyclic glycopeptide phase (Chirobiotic V) for bioanalytical quantification in human plasma.
Introduction & Clinical Significance
Carvedilol is a non-selective
-
S(-)-Carvedilol: Potent
- and -blocker; also blocks .[5][6] -
R(+)-Carvedilol: Primarily an
-blocker; lacks significant -blocking activity.[1][6]
Metabolism is mediated chiefly by CYP2D6 (ring oxidation) and CYP2C9 (demethylation).[5][7] This metabolism is stereoselective, with CYP2D6 metabolizing S-CAR faster than R-CAR in extensive metabolizers. The metabolites (4'-OHC, 5'-OHC, and DMC) retain significant pharmacological activity, making their enantiomeric resolution critical for understanding therapeutic outcomes and toxicity.
Metabolic Pathway Visualization
The following diagram illustrates the stereoselective metabolic pathways and the target analytes for separation.
Figure 1: Stereoselective metabolic pathway of Carvedilol mediated by CYP2D6 and CYP2C9.
Method Development Strategy
Separating the enantiomers of the parent drug alongside three metabolite pairs (8 distinct peaks) is a complex challenge.
-
Challenge: Structural similarity between 4'-OHC and 5'-OHC often leads to co-elution.
-
Solution:
-
For Metabolite Profiling (Protocol A) , immobilized cellulose tris(3,5-dimethylphenylcarbamate) phases (Chiralpak IB) offer the highest selectivity for separating the hydroxylated metabolites.
-
For Bioanalysis (Protocol B) , Vancomycin-based phases (Chirobiotic V) in Polar Ionic Mode (PIM) allow for MS-compatible mobile phases and rapid elution.
-
Protocol A: Simultaneous Metabolite Profiling (UHPLC-UV)
Objective: Baseline resolution of Carvedilol, 4'-OHC, 5'-OHC, and DMC enantiomers (8 peaks). Recommended For: In vitro metabolism studies, QC of metabolite standards, and detailed pharmacokinetic profiling.
Chromatographic Conditions
| Parameter | Specification |
| Column | Chiralpak IB N-5 (Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm × 4.6 mm, 5 µm (Analytical) or 150 mm × 2.1 mm (UHPLC) |
| Mobile Phase | Acetonitrile : Methanol : 20mM Phosphate Buffer (pH 8.0) |
| Ratio | 40 : 40 : 20 (v/v/v) [Optimization Start Point] |
| Flow Rate | 0.7 mL/min |
| Temperature | 25°C |
| Detection | UV @ 240 nm or 254 nm |
| Injection Vol. | 10 µL |
Step-by-Step Methodology
-
Buffer Preparation: Dissolve Potassium Phosphate (dibasic/monobasic) in water to 20mM. Adjust pH to 8.0 with dilute KOH or H3PO4. Filter through 0.22 µm membrane.
-
Mobile Phase Blending: Premix Acetonitrile and Methanol (1:1). Then mix this organic blend with the buffer in an 80:20 ratio.
-
Technical Insight: The high organic content (80%) is necessary to elute the highly lipophilic Carvedilol within a reasonable timeframe while the buffer pH 8.0 ensures the basic amine (pKa ~9.7) is partially suppressed, improving peak shape.
-
-
Equilibration: Flush column with 20 column volumes of mobile phase. Stable baseline is critical at 240 nm.
-
System Suitability: Inject a mixture of racemates.
-
Acceptance Criteria: Resolution (
) > 1.5 between all enantiomeric pairs. -
Order of Elution: Generally DMC enantiomers
OHC enantiomers Carvedilol enantiomers.
-
Protocol B: High-Sensitivity Bioanalysis (LC-MS/MS)
Objective: Quantification of Carvedilol and metabolites in human plasma. Recommended For: Clinical pharmacokinetic studies, bioequivalence trials.
Chromatographic Conditions
| Parameter | Specification |
| Column | Astec Chirobiotic V (Vancomycin-based macrocyclic glycopeptide) |
| Dimensions | 150 mm × 2.1 mm, 5 µm |
| Mobile Phase | Methanol : Ethanol (90:10) with 0.02% DEA and 0.18% Acetic Acid |
| Mode | Polar Ionic Mode (PIM) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Detection | MS/MS (ESI Positive) |
| MRM Transitions | CAR: 407.2 |
Sample Preparation (Salting-Out Assisted LLE)
-
Aliquot: Transfer 200 µL human plasma to a tube.
-
Internal Standard: Add 20 µL deuterated IS (Carvedilol-d5).
-
Precipitation/Extraction: Add 400 µL Acetonitrile (containing 5M Ammonium Acetate to induce phase separation).
-
Vortex/Centrifuge: Vortex for 1 min, Centrifuge at 10,000 rpm for 5 min.
-
Separation: Transfer the upper organic layer to a clean vial.
-
Injection: Inject 5-10 µL into the LC-MS/MS system.
Technical Rationale
-
Polar Ionic Mode: The Chirobiotic V column operates via inclusion complexation and ionic interactions. The specific ratio of Acid (Acetic) to Base (DEA) controls the ionization state of the stationary phase ligands and the analyte, optimizing selectivity without using non-volatile buffers that suppress MS signal.
-
DEA Function: Diethylamine masks free silanols and sharpens the peaks of the basic Carvedilol molecule.
Method Validation & Troubleshooting
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions | Increase DEA concentration (Protocol B) or pH (Protocol A, up to pH 9 for IB N-5). |
| Co-elution of Metabolites | Insufficient selectivity | Protocol A: Lower temperature to 15°C to enhance chiral recognition. Protocol B: Adjust MeOH:EtOH ratio; higher EtOH often increases retention. |
| High Backpressure | Particulates or precipitation | Ensure buffer/organic miscibility. Filter samples. Use a guard column.[8][9] |
Validation Parameters (Example Data)
-
Linearity: 0.5 – 100 ng/mL (
). -
Accuracy: 90 – 110%.
-
Precision (CV): < 10% intra-day and inter-day.[3]
-
LLOQ: ~0.5 ng/mL for enantiomers using LC-MS/MS.[3]
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate chiral separation protocol.
References
-
Hassan, H. et al. (2022). UHPLC Enantiomer Resolution for the
/ -Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Pharmaceutics, 14(8), 1636. -
Pavan, M. et al. (2022). Chemometric optimization of salting-out assisted liquid-liquid extraction (SALLE) combined with LC-MS/MS for the analysis of carvedilol enantiomers in human plasma.[3] Journal of Chromatography B, 1201-1202, 123286.
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IB.
-
Sigma-Aldrich. Astec CHIROBIOTIC™ Handbook: Macrocyclic Glycopeptide-Based Chiral HPLC Phases.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. ct-k.com [ct-k.com]
Application Note: Stereoselective Characterization of (R)-5-Hydroxycarvedilol in Adrenergic Receptor Binding Assays
Abstract & Introduction
(R)-5-Hydroxycarvedilol is a specific oxidative metabolite of the third-generation vasodilating beta-blocker, Carvedilol. While Carvedilol is administered as a racemate, its pharmacological profile is highly stereoselective: the (S)-enantiomer provides potent
The characterization of (R)-5-Hydroxycarvedilol is critical for dissecting the clinical pharmacodynamics of Carvedilol, particularly in heart failure patients where oxidative metabolism is altered. This Application Note provides a rigorous protocol for using (R)-5-Hydroxycarvedilol in radioligand binding assays. The goal is to quantify its affinity (
Key Applications
-
Metabolite Profiling: Quantifying the contribution of circulating metabolites to hypotensive efficacy.
-
Stereoselectivity Studies: Using the (R)-isomer as a control to demonstrate enantiomeric specificity of
-receptor binding pockets. -
Safety Pharmacology: Screening for off-target adrenergic binding that may influence sympathetic tone.
Compound Profile & Handling
| Property | Specification |
| Compound Name | (R)-5-Hydroxycarvedilol |
| Chemical Class | Carbazole derivative / Aryloxypropanolamine |
| Molecular Weight | ~422.5 g/mol (approx, varies by salt form) |
| Solubility | Soluble in DMSO (>10 mM). Poorly soluble in water.[4] |
| Storage | -20°C (Solid); -80°C (DMSO stock). Protect from light. |
| Stability | Oxidation-sensitive (phenolic hydroxyl group). Use fresh stocks. |
Handling Precaution: 5-Hydroxycarvedilol possesses potent antioxidant properties due to the carbazole ring hydroxylation. To prevent artifactual degradation during binding assays, buffers must be supplemented with antioxidants (ascorbic acid) and EDTA.
Experimental Design Strategy
To accurately determine the pharmacological profile, we employ a Competition Radioligand Binding Assay . We will compete non-radioactive (R)-5-Hydroxycarvedilol against high-affinity, receptor-specific radioligands.
Receptor Systems
-
-AR: Rat Heart Membranes or CHO cells overexpressing human
. -
-AR: Rat Lung Membranes or CHO cells overexpressing human
. -
-AR: Rat Cerebral Cortex or HEK293 cells overexpressing human
.
Radioligand Selection
| Receptor | Radioligand | Non-Specific Binding (NSB) Agent | |
| 20–50 pM | Propranolol (1 | ||
| 0.2–0.5 nM | Phentolamine (10 |
Protocol 1: Membrane Preparation
Rationale: High-quality membrane preparations are the foundation of reproducible
Reagents
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 5 mM EDTA, Protease Inhibitor Cocktail (Roche cOmplete™).
-
Storage Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10% Sucrose.
Workflow
-
Harvest: Scrape cells or mince tissue in ice-cold PBS.
-
Lysis: Resuspend in ice-cold Lysis Buffer . Homogenize using a Polytron (bursts of 5 sec) or Dounce homogenizer (20 strokes).
-
Clarification: Centrifuge at 1,000
g for 10 min at 4°C. Discard pellet (nuclei/debris). -
Enrichment: Centrifuge supernatant at 40,000
g for 60 min at 4°C. -
Wash: Resuspend pellet in Lysis Buffer and repeat high-speed spin (removes endogenous neurotransmitters).
-
Storage: Resuspend final pellet in Storage Buffer to ~2-5 mg/mL protein. Flash freeze in liquid nitrogen. Store at -80°C.
Protocol 2: Competition Binding Assay
Rationale: This assay determines the
Assay Buffer Composition
-
50 mM Tris-HCl (pH 7.4)
-
10 mM MgCl
(Essential for G-protein coupling integrity) -
1 mM EDTA (Chelates divalents that promote oxidation)
-
0.1% Ascorbic Acid (Prevents oxidation of 5-Hydroxycarvedilol)
Step-by-Step Procedure
-
Preparation: Thaw membrane prep on ice. Dilute in Assay Buffer to optimal concentration (determined by linearity testing, typically 5–20
g/well ). -
Plate Setup (96-well format):
-
Total Binding (TB): Buffer + Membrane + Radioligand.
-
Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Excess Blocker (e.g., 1
M Propranolol). -
Test Wells: Buffer + Membrane + Radioligand + (R)-5-Hydroxycarvedilol (Concentration range:
M to M).
-
-
Reaction:
-
Add 50
L (R)-5-Hydroxycarvedilol (serial dilutions). -
Add 50
L Radioligand (at concentration ). -
Initiate by adding 100
L Membrane suspension.
-
-
Incubation: Incubate at 30°C for 90 minutes (Equilibrium is slower for lipophilic carbazoles).
-
Termination:
-
Pre-soak GF/C filter plates in 0.3% Polyethyleneimine (PEI) for 1 hour (Reduces filter binding of lipophilic ligands).
-
Harvest using a vacuum manifold. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).
-
-
Detection: Dry filters, add scintillation cocktail, and count (CPM).
Data Analysis & Visualization
Calculation of
Convert CPM to Specific Binding. Fit data to a One-Site Competition Model using non-linear regression (e.g., GraphPad Prism).
Calculate
- : Concentration of radioligand used.[5][6]
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Experimental Logic Diagram
Figure 1: Workflow for Competition Radioligand Binding Assay. The process ensures separation of specific receptor interactions from non-specific background.[5]
Expected Results & Troubleshooting
Expected Profile
Based on the structure-activity relationship (SAR) of Carvedilol:
- -Adrenergic: (R)-5-Hydroxycarvedilol is expected to retain moderate affinity (similar to parent (R)-Carvedilol).
-
-Adrenergic: (R)-5-Hydroxycarvedilol should exhibit significantly lower affinity (
nM) compared to the (S)-enantiomer. If high affinity is observed, check for racemization or contamination with the (S)-isomer.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Lipophilic ligand sticking to filters. | Increase PEI soak time; add 0.1% BSA to wash buffer. |
| Low Signal-to-Noise | Receptor degradation. | Use fresh protease inhibitors; ensure 4°C processing. |
| Inconsistent Replicates | Pipetting error or ligand depletion. | Ensure |
| Oxidation | 5-OH group instability. | Critical: Ensure Ascorbic Acid is fresh in the assay buffer. |
References
-
Stereoselective Pharmacology of Carvedilol
-
Metabolism and Active Metabolites of Carvedilol
-
Radioligand Binding Assay Protocols (General GPCR)
-
Source: GraphPad Guide to Analyzing Radioligand Binding Data[9]
- Context: The definitive mathematical guide for Cheng-Prusoff and competition binding analysis.
-
-
Antioxidant Properties of Carvedilol Metabolites
- Source: Circul
- Context: Explains the chemical instability and antioxidant mechanism of the hydroxyl
Sources
- 1. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. d-nb.info [d-nb.info]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Stereoselective effects of (R)- and (S)-carvedilol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characteristics of the stereoisomers of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Application Note & Protocol: Fluorescent Detection of (R)-5-Hydroxycarvedilol in Human Urine
Introduction & Scientific Principle
Carvedilol is a non-selective β-adrenergic antagonist with α1-blocking activity, widely prescribed for the management of hypertension and heart failure. It is extensively metabolized in the human body, with one of its key metabolites being 5-Hydroxycarvedilol.[1] The monitoring of its specific enantiomer, (R)-5-Hydroxycarvedilol, in urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, providing insights into drug metabolism and patient-specific responses.
The inherent fluorescence of (R)-5-Hydroxycarvedilol, attributable to its carbazole moiety, forms the basis of this analytical method.[2] Molecules with this functional group can absorb light at a specific excitation wavelength (λex) and, after a brief excited state, emit light at a longer, lower-energy wavelength (λem). The intensity of this emitted fluorescence is directly proportional to the analyte's concentration over a defined range, enabling sensitive and selective quantification.
While the parent drug, carvedilol, has been shown to exhibit fluorescence with excitation around 240-254 nm and emission at 340-356 nm, the hydroxylated metabolite is expected to have similar, albeit slightly shifted, spectral characteristics.[3][4] This protocol is optimized to selectively quantify (R)-5-Hydroxycarvedilol in the complex matrix of human urine, incorporating a robust sample preparation step to mitigate interferences.
Figure 1: Principle of Fluorescence Detection. This diagram illustrates the process of molecular excitation and subsequent emission of a fluorescent signal, which is captured and quantified by a detector.
Materials and Instrumentation
Reagents & Chemicals
-
(R)-5-Hydroxycarvedilol reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Ammonium acetate (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human urine (pooled from at least six different sources for validation)[5]
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange (MCX) cartridges (e.g., 30 mg, 1 mL)
Instrumentation & Equipment
-
Spectrofluorometer capable of wavelength scanning and quantitative analysis.
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Analytical balance
-
Calibrated pipettes
-
pH meter
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating blanks, calibration standards, and quality control samples in every analytical run to ensure data integrity.
Preparation of Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of (R)-5-Hydroxycarvedilol reference standard and dissolve in 100 mL of methanol. Store at 2-8°C, protected from light.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in a 50:50 methanol:water mixture to create working standards for spiking into urine.
-
SPE Conditioning Solvent: Methanol
-
SPE Wash Solvent: 2% Formic acid in deionized water
-
SPE Elution Solvent: 5% Ammonium hydroxide in Methanol
Sample Preparation: Solid-Phase Extraction (SPE)
The causality behind using a mixed-mode cation exchange (MCX) SPE cartridge lies in the analyte's chemical properties. (R)-5-Hydroxycarvedilol has a secondary amine that is protonated (positively charged) at acidic pH, allowing for strong retention on the cation exchange sorbent.[6] The hydrophobic carbazole core also interacts with the reversed-phase characteristics of the sorbent. This dual-retention mechanism provides excellent selectivity against many endogenous urine components.
Protocol Steps:
-
Sample Pre-treatment: Thaw urine samples to room temperature. Vortex to ensure homogeneity. Centrifuge at 3000 x g for 10 minutes. Use 1.0 mL of the supernatant for extraction.
-
Acidification: Add 100 µL of 2M Formic acid to the 1.0 mL urine sample to adjust the pH to ~3-4, ensuring the analyte's amine group is protonated.
-
SPE Cartridge Conditioning: Condition the MCX cartridge by passing 1 mL of Methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of the Wash Solvent (2% Formic acid) to remove polar, acidic, and neutral interferences.
-
Elution: Elute the analyte from the cartridge using 1 mL of the Elution Solvent (5% Ammonium hydroxide in Methanol) into a clean collection tube. The basic nature of the elution solvent neutralizes the amine, breaking the ionic bond with the sorbent and allowing for elution.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (50:50 Methanol:Water) for analysis.
Figure 2: Solid-Phase Extraction (SPE) Workflow. This flowchart outlines the key steps for isolating (R)-5-Hydroxycarvedilol from the complex urine matrix.
Preparation of Calibration and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate volumes of the working standard solutions into drug-free human urine to prepare a calibration curve consisting of a blank (no analyte), a zero standard (blank processed through SPE), and at least six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free urine at a minimum of three concentration levels: Low, Medium, and High. These are prepared from a separate stock solution to ensure accuracy.
Spectrofluorometric Analysis
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Wavelength Determination: Scan the highest concentration standard to determine the optimal excitation (λex) and emission (λem) wavelengths. Based on literature for the parent compound and related structures, expect λex ~245-255 nm and λem ~345-360 nm.[3][4]
-
Measurement: Transfer the reconstituted samples to a quartz cuvette. Measure the fluorescence intensity of the blank, calibration standards, QCs, and unknown samples at the determined optimal wavelengths.
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength (λex) | ~254 nm (To be optimized) | Corresponds to the absorption maximum of the carbazole chromophore.[3] |
| Emission Wavelength (λem) | ~356 nm (To be optimized) | Corresponds to the fluorescence emission maximum.[3] |
| Excitation Slit Width | 5 nm | Balances signal intensity with spectral resolution. |
| Emission Slit Width | 10 nm | A wider emission slit captures more light, enhancing sensitivity. |
| Integration Time | 1 second | Provides a stable signal reading. |
Data Analysis and Quantification
-
Calibration Curve: Plot the fluorescence intensity (y-axis) versus the nominal concentration of the calibration standards (x-axis).
-
Regression Analysis: Perform a linear regression analysis. The relationship should be linear, and a correlation coefficient (r²) of ≥0.99 is desirable.
-
Quantification: Use the regression equation (y = mx + c) to calculate the concentration of (R)-5-Hydroxycarvedilol in the QC and unknown urine samples based on their measured fluorescence intensities.
Method Validation
The method must be validated according to established bioanalytical guidelines to ensure its reliability for regulatory submissions.[5][7]
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity | Response in blank samples from ≥6 sources should be <20% of the LLOQ response. | Ensures that endogenous components in urine do not interfere with the analyte's signal.[5] |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99. | Confirms the proportional relationship between concentration and fluorescence intensity. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with accuracy within ±20% and precision ≤20% CV. | Defines the lowest reliable measurement limit. |
| Accuracy & Precision | For QC samples, mean accuracy should be within ±15% of nominal (±20% at LOQ). Precision (%CV) should not exceed 15% (20% at LOQ).[7] | Demonstrates the closeness of measured values to the true value and the reproducibility of the method. |
| Recovery | Should be consistent, precise, and reproducible. | Assesses the efficiency of the SPE process. |
| Stability | Analyte stability must be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Ensures sample integrity from collection to analysis. |
References
-
Xu, L. X., Hui, N., Ma, L. Y., & Wang, H. Y. (2005). Study on fluorescence property of carvedilol and determination of carvedilol by fluorimetry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(5), 855–859. Available at: [Link][3]
-
Zarghi, A., Foroutan, S. M., Shafaati, A., & Khoddam, A. (2007). Quantification of carvedilol in human plasma by liquid chromatography using fluorescence detection: application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 250–253. Available at: [Link][4]
-
Darbandi, M. A., & Dadfarnia, S. (2014). Spectrofluorimetric determination of carvedilol in dosage form and spiked human plasma through derivatization with 1-dimethylaminonaphthalene-5-sulphonyl chloride. ResearchGate. Available at: [Link]
-
Giménez-agulló, N., et al. (2022). Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions. Molecules, 27(6), 1845. Available at: [Link][2]
-
Sutan, C., et al. (2017). pKa Determination of Carvedilol by Spectrophotometry. Research Journal of Pharmacy and Technology, 10(10), 3463. Available at: [Link][6]
-
Myung, S. W., & Jo, C. H. (2005). Gas chromatograph-mass spectrometric method for the determination of carvedilol and its metabolites in human urine. Journal of Chromatography B, 822(1-2), 70–77. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link][7]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link][5]
-
PubChem. (n.d.). (R)-5-Hydroxycarvedilol. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link][8]
-
PubChem. (n.d.). 5-Hydroxycarvedilol, (S)-. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link][1]
Sources
- 1. 5-Hydroxycarvedilol, (S)- | C24H26N2O5 | CID 40425353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on fluorescence property of carvedilol and determination of carvedilol by fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of carvedilol in human plasma by liquid chromatography using fluorescence detection: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. rjptonline.org [rjptonline.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. (R)-5-Hydroxycarvedilol | C24H26N2O5 | CID 40425067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction of (R)-5-Hydroxycarvedilol from Human Plasma
Abstract
This application note presents a robust and highly selective solid-phase extraction (SPE) protocol for the quantitative determination of (R)-5-Hydroxycarvedilol, a primary metabolite of the beta-blocker carvedilol, from human plasma. Leveraging a mixed-mode cation exchange SPE sorbent, this method effectively removes endogenous interferences such as phospholipids and proteins, ensuring high recovery and excellent reproducibility. The protocol is optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), making it ideal for pharmacokinetic, pharmacogenomic, and clinical research studies where stereoselective analysis is critical.
Introduction
Carvedilol is a non-selective β-adrenergic antagonist prescribed as a racemic mixture of R(+) and S(-) enantiomers for the treatment of hypertension and heart failure.[1] The enantiomers exhibit different pharmacological activities; the S(-) isomer is a potent β- and α1-blocker, while the R(+) isomer primarily displays α1-blocking activity.[2][3] Metabolism of carvedilol is extensive, stereoselective, and primarily mediated by cytochrome P450 enzymes, particularly CYP2D6, leading to the formation of hydroxylated metabolites.[2][4][5]
(R)-5-Hydroxycarvedilol is a significant metabolite whose formation and clearance can be influenced by an individual's genetic makeup (e.g., CYP2D6 poor vs. extensive metabolizers).[4] Consequently, accurate quantification of this specific enantiomeric metabolite in biological matrices is crucial for understanding the drug's disposition, potential drug-drug interactions, and overall therapeutic effect.
Biological samples, especially plasma, contain a complex mixture of proteins, salts, and phospholipids that can interfere with sensitive analytical techniques, causing ion suppression in mass spectrometry and compromising data quality. Solid-phase extraction (SPE) offers a superior cleanup approach compared to simpler methods like protein precipitation.[6] This note details a method based on mixed-mode cation exchange SPE, which provides a dual retention mechanism for exceptional selectivity and extract cleanliness.[7]
Analyte Physicochemical Properties & SPE Strategy
The success of any SPE method is rooted in the physicochemical properties of the target analyte. Understanding these properties allows for a rational selection of the sorbent and the optimization of each step in the extraction process.
(R)-5-Hydroxycarvedilol possesses key functional groups that dictate its behavior:
-
A secondary amine: This group is basic (pKa ≈ 8.0-9.0) and can be protonated under acidic conditions to carry a positive charge.
-
A phenolic hydroxyl group: This group is weakly acidic (pKa ≈ 10.0).
-
A carbazole ring system and other aromatic structures: These impart significant hydrophobicity to the molecule.
These features make (R)-5-Hydroxycarvedilol an ideal candidate for Mixed-Mode Cation Exchange (MCX) SPE . This strategy utilizes a sorbent that has both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functional groups.[7][8]
| Property | Value / Structure | Implication for SPE Strategy |
| Molecular Structure | (See Figure 1) | Contains a protonatable secondary amine and hydrophobic regions. |
| Molecular Weight | 422.5 g/mol [9] | Standard molecular weight for small molecule drugs. |
| XLogP3 | 3.8[9][10] | Indicates high hydrophobicity, suitable for reversed-phase retention. |
| Key Functional Groups | Secondary Amine, Phenolic Hydroxyl, Alcohol, Ether, Carbazole | The basic secondary amine allows for strong ionic retention via cation exchange at acidic pH. |
The core principle of this protocol is to exploit both the ionic and hydrophobic character of the analyte for a highly selective, "catch-and-release" mechanism.
Materials and Reagents
-
SPE Device: Oasis MCX 96-well plate or cartridges, 30 mg sorbent mass (Waters Corp. or equivalent).
-
Plasma: Human plasma, collected with K2-EDTA anticoagulant. Store at -80°C.
-
(R)-5-Hydroxycarvedilol: Analytical standard (≥95% purity).
-
Internal Standard (IS): A deuterated analog (e.g., (R)-5-Hydroxycarvedilol-d5) is recommended.
-
Methanol (MeOH): HPLC or LC-MS grade.
-
Acetonitrile (ACN): HPLC or LC-MS grade.
-
Water: Deionized, 18 MΩ·cm or greater.
-
Formic Acid (FA): 88% or higher purity.
-
Ammonium Hydroxide (NH4OH): 28-30% solution.
-
Phosphoric Acid (H3PO4): ACS grade or higher.
-
Equipment: Positive pressure manifold or vacuum manifold, micro-centrifuge, analytical balance, collection plates/vials.
Detailed Experimental Protocol
This protocol is designed for a 30 mg SPE device and assumes a starting plasma volume of 100 µL. Volumes should be scaled appropriately for different device formats.
Step 1: Sample Pre-treatment
-
Rationale: This step lyses cells, precipitates proteins, and adjusts the pH to ensure the analyte is positively charged for optimal binding to the cation exchange sorbent. Acidification with a non-volatile acid like phosphoric acid is robust and effective.[11]
-
Procedure:
-
Thaw plasma samples on ice. Vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 100 µL of 4% (v/v) aqueous phosphoric acid.
-
Vortex for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes to pellet precipitated proteins.
-
The supernatant is now ready for loading.
-
Step 2: SPE Sorbent Conditioning & Equilibration
-
Rationale: Conditioning with methanol wets the hydrophobic polymer backbone of the sorbent, allowing for proper interaction with aqueous solutions. Equilibration with an acidic buffer primes the cation exchange sites and ensures the pH is correct for analyte retention.[12][13]
-
Procedure:
-
Place the SPE plate/cartridges on the manifold.
-
Condition: Pass 1 mL of Methanol through the sorbent.
-
Equilibrate: Pass 1 mL of water, followed by 1 mL of 2% (v/v) aqueous formic acid. Do not allow the sorbent bed to go dry after this step.
-
Step 3: Sample Loading
-
Rationale: The pre-treated sample is loaded onto the conditioned sorbent. The analyte is retained by both hydrophobic and ionic interactions.[7][11]
-
Procedure:
-
Load the entire supernatant from Step 1 onto the SPE device.
-
Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).
-
Step 4: Wash Steps (Interference Removal)
-
Rationale: This two-stage wash is critical for achieving a clean extract. The first acidic, aqueous wash removes polar, unbound matrix components. The second organic wash removes more hydrophobic, non-ionically bound interferences like phospholipids, which are a major cause of matrix effects.[11]
-
Procedure:
-
Aqueous Wash: Pass 1 mL of 2% (v/v) aqueous formic acid through the sorbent.
-
Organic Wash: Pass 1 mL of Methanol through the sorbent.
-
Dry the sorbent bed thoroughly under high vacuum or pressure for 5 minutes to remove residual wash solvents.
-
Step 5: Elution
-
Rationale: To elute the analyte, both retention mechanisms must be disrupted simultaneously. A basic organic solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the charge on the secondary amine, breaking the ionic bond with the sorbent. The methanol component disrupts the hydrophobic interactions, releasing the now-neutral analyte.[11][13]
-
Procedure:
-
Place a clean collection plate or vials under the SPE device.
-
Add 2 x 500 µL aliquots of elution solvent (5% NH4OH in Methanol).
-
Allow the first aliquot to soak for 1 minute before drawing it through.
-
Draw the solvent through slowly to ensure complete elution.
-
Step 6: Post-Elution Processing
-
Rationale: The basic, organic eluate is typically not compatible with reversed-phase LC mobile phases. Evaporation and reconstitution in a mobile-phase-like solution ensures good peak shape and compatibility with the analytical column.
-
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase, such as 90:10 Water:Acetonitrile with 0.1% Formic Acid.
-
Vortex and transfer to an autosampler vial/plate for LC-MS/MS analysis.
-
Method Validation & Performance
A bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[14][15][16] Key validation parameters should be assessed according to regulatory guidelines.[17][18]
| Parameter | Acceptance Criteria | Typical Expected Performance |
| Recovery | Consistent, precise, and reproducible | > 90% |
| Matrix Effect | CV ≤ 15% | Minimal ion suppression/enhancement |
| Linearity | r² ≥ 0.99 | Achieved over the expected concentration range |
| Accuracy | Within ±15% of nominal (±20% at LLOQ)[16] | Meets criteria |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ)[16] | Meets criteria |
| Stability | Bench-top, Freeze-thaw, Long-term | Analyte stable under typical lab conditions |
Note on Recovery: High recovery (>90%) with low standard deviation is expected with this method. While absolute recovery doesn't need to be 100%, it must be consistent and reproducible to ensure accurate quantification when using an internal standard.[19]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | 1. Incomplete elution. 2. Analyte breakthrough during wash. 3. Sorbent bed dried out before loading. | 1. Ensure elution solvent is sufficiently basic and organic; try a soak step. 2. Reduce organic content or strength of the organic wash step. 3. Re-run, ensuring sorbent remains wet after equilibration. |
| High CV / Poor Reproducibility | 1. Inconsistent flow rates. 2. Incomplete protein precipitation. 3. Variable drying of sorbent bed. | 1. Use a positive pressure manifold for consistent flow. 2. Ensure proper vortexing and centrifugation in the pre-treatment step. 3. Standardize the drying time and vacuum/pressure. |
| High Matrix Effects (Ion Suppression) | 1. Inefficient removal of phospholipids. 2. Co-elution of interferences. | 1. Ensure the organic wash step (Methanol) is included and effective. 2. Optimize LC gradient to separate analyte from interfering peaks. |
Conclusion
The mixed-mode cation exchange solid-phase extraction protocol detailed in this application note provides an exceptionally clean and concentrated extract of (R)-5-Hydroxycarvedilol from human plasma. By leveraging the dual retention mechanisms of ionic and hydrophobic interactions, this method effectively removes problematic matrix components, leading to high analyte recovery and robust, reproducible results. This protocol is a reliable foundation for developing fully validated bioanalytical methods for use in regulated clinical and preclinical studies.
References
-
Danaceau, J., Haynes, K., & Calton, L. J. (n.d.). Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research. Waters Corporation. Available at: [Link]
-
Gao, R., et al. (2014). [Determination of 5-hydroxytryptamine in plasma by nanofiber solid phase extraction-high performance liquid chromatography]. PubMed. Available at: [Link]
-
Zhou, H. H., & Wood, A. J. (1995). Stereoselective disposition of carvedilol is determined by CYP2D6. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. Available at: [Link]
-
Abdel-Aziz, O., et al. (2019). Solid Phase Extraction Using Modified Magnetic Iron Oxide Nanoparticles for Extraction and Spectrofluorimetric Determination of Carvedilol in Human Plasma Samples. ResearchGate. Available at: [Link]
-
Bahrami, G., et al. (2005). Quantification of Carvedilol in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to Bioequivalence Study. Journal of Chromatography B. Available at: [Link]
-
Baranwal, R., et al. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Sarath Chandiran, I., et al. (2011). High-Throughput Liquid Chromatography – Tandem Mass Spectrometric Method for Simultaneous Quantification of Carvedilol and Its Metabolite 4. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Fujimaki, M. (1993). Assay and Disposition of Carvedilol Enantiomers in Humans and Monkeys: Evidence of Stereoselective Presystemic Metabolism. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Magill, A. M., et al. (2011). Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. MedChemComm. Available at: [Link]
-
Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Available at: [Link]
-
Di Muccio, A., et al. (1999). Oasis MCX cartridge SPE procedures for determination of fungicides in fruit juices. Journal of AOAC International. Available at: [Link]
-
PubChem. (n.d.). 5-Hydroxycarvedilol, (S)-. National Center for Biotechnology Information. Available at: [Link]
-
Wheat, M., & D'Aco, M. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters Corporation. Available at: [Link]
-
Duke Department of Biostatistics and Bioinformatics. (n.d.). Oasis MCX Protocol from Waters. Available at: [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods. Available at: [Link]
-
PubChem. (n.d.). (R)-5-Hydroxycarvedilol. National Center for Biotechnology Information. Available at: [Link]
-
Lazar, A., & Fresu, G. (2019). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Taylor & Francis Online. Available at: [Link]
-
World Health Organization. (2022). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Available at: [Link]
-
PharmGKB. (n.d.). Carvedilol Pathway, Pharmacokinetics. Available at: [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Available at: [Link]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Lee, H., et al. (2014). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLOS One. Available at: [Link]
-
Keller, T. (2012). SOP 12: Validation of Bioanalytical Methods. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 5'-Hydroxyphenyl Carvedilol. National Center for Biotechnology Information. Available at: [Link]
-
Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis. Available at: [Link]
-
Bansal, S., & DeStefano, A. (2007). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. Available at: [Link]
Sources
- 1. Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells | PLOS One [journals.plos.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ClinPGx [clinpgx.org]
- 4. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5′-Hydroxy carvedilol ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. jocpr.com [jocpr.com]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. (R)-5-Hydroxycarvedilol | C24H26N2O5 | CID 40425067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5'-Hydroxyphenyl Carvedilol | C24H26N2O5 | CID 4181439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.who.int [cdn.who.int]
- 16. japsonline.com [japsonline.com]
- 17. karger.com [karger.com]
- 18. researchgate.net [researchgate.net]
- 19. asianpubs.org [asianpubs.org]
Technical Support Center: Minimizing Matrix Effects in (R)-5-Hydroxycarvedilol Analysis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Bioanalytical Method Optimization for LC-MS/MS
Introduction: The Challenge of the Hydroxylated Metabolite
Welcome to the technical support hub. You are likely here because you are observing signal suppression, retention time shifts, or poor reproducibility in your (R)-5-Hydroxycarvedilol assays.
The Core Problem: Unlike the parent drug Carvedilol, the (R)-5-Hydroxycarvedilol metabolite possesses increased polarity due to the hydroxyl group introduced by CYP2D6 metabolism. This physicochemical shift makes it more susceptible to co-elution with endogenous phospholipids (PLs) in reverse-phase chromatography, leading to severe Ion Suppression (Matrix Effect). Furthermore, as a chiral analyte, the separation often requires specific stationary phases that are highly sensitive to matrix fouling.
This guide provides a self-validating workflow to eliminate these effects, prioritizing Mixed-Mode Cation Exchange (MCX) and Stable Isotope Dilution .
Module 1: Sample Preparation (The First Line of Defense)
Recommendation: Abandon Protein Precipitation (PPT) for this analyte. Why? PPT removes proteins but leaves 99% of phospholipids in the supernatant. These lipids often co-elute with 5-Hydroxycarvedilol, causing "blind spots" in the MS source.
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE
Best for: Maximum cleanliness and phospholipid removal.
Mechanism: (R)-5-Hydroxycarvedilol is a basic secondary amine. MCX retains the analyte via ionic interaction, allowing you to use aggressive organic washes to strip away neutral matrix components (like phospholipids) before elution.
| Step | Solvent/Action | Technical Rationale |
| 1. Pre-treatment | Plasma + 2% Formic Acid (1:3 v/v) | Acidifies sample to protonate the amine (Charge state: +). |
| 2. Conditioning | MeOH followed by Water | Activates the sorbent ligands. |
| 3. Loading | Load pre-treated sample | Analyte binds to sorbent via cation exchange. |
| 4. Wash 1 | 2% Formic Acid in Water | Removes proteins and salts. |
| 5. Wash 2 (Critical) | 100% Methanol | CRITICAL: Removes neutral phospholipids and hydrophobic interferences. The charged analyte remains bound. |
| 6. Elution | 5% Ammonium Hydroxide in MeOH | Neutralizes the amine, breaking the ionic bond and releasing the analyte. |
Protocol B: Optimized Liquid-Liquid Extraction (LLE)
Best for: Cost-sensitive high-throughput workflows.
Note: Unlike Carvedilol, the 5-OH metabolite is more polar. Pure hexane extraction will result in poor recovery (<50%).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50).
-
pH Adjustment: Buffer plasma to pH 9.5-10.0 (using Carbonate buffer) to ensure the analyte is in its uncharged (neutral) state for organic solubility.
Visualizing the Workflow Decision
Caption: Decision tree highlighting MCX SPE as the superior method for metabolite bioanalysis to minimize matrix interference.
Module 2: Chromatographic Strategy
Even with good extraction, residual matrix components can accumulate on the column.
-
Column Selection:
-
Achiral Analysis: Use a Phenyl-Hexyl phase rather than C18. The pi-pi interactions with the aromatic rings of Carvedilol provide orthogonal selectivity, often shifting the analyte away from the phospholipid elution zone.
-
Chiral Analysis: If separating enantiomers (R vs S), use a Chiralpak IA-3 or Chiralcel OD-RH .
-
Warning: Chiral stationary phases are easily fouled. Use a guard column and divert the flow to waste for the first 1-2 minutes and the final wash step.
-
-
-
The "Ballistic" Wash:
-
After the analyte elutes, ramp the gradient to 95% Organic (Acetonitrile/IPA mix) and hold for at least 2 column volumes. This strips lipids that would otherwise elute in the next injection (known as the "Ghost Peak" effect).
-
Module 3: Mass Spectrometry & Internal Standards
The Golden Rule: Stable Isotope Labeling (SIL)
You must use a deuterated internal standard, such as (R)-5-Hydroxycarvedilol-d5 or Carvedilol-d5 .
-
Why? An analog IS (like propranolol) will elute at a different time than your analyte. If the matrix effect occurs at 2.5 min (analyte RT) but not at 4.0 min (IS RT), the IS cannot correct for the signal suppression.
-
SIL-IS Behavior: It co-elutes perfectly with the analyte, experiencing the exact same suppression. The ratio (Analyte/IS) remains constant even if the absolute signal drops by 50%.
Quantifying the Matrix Effect (Matuszewski Method)
Do not guess. Validate your matrix effect using the standard protocol defined by Matuszewski et al. (2003).[1]
Calculate Matrix Factor (MF):
-
MF = 1.0: No Matrix Effect.
-
MF < 1.0: Ion Suppression (Common).
-
MF > 1.0: Ion Enhancement.
-
Acceptance: The IS-Normalized MF (MF_analyte / MF_IS) must be between 0.85 and 1.15 .
Module 4: Troubleshooting FAQ
Q1: My internal standard (Carvedilol-d5) response is dropping progressively over a batch of 50 samples.
-
Diagnosis: This is "Matrix Build-up." Phospholipids are accumulating on your column because your gradient wash is too short.
-
Fix: Inject a "Sawtooth" gradient wash (100% ACN -> 100% MeOH -> 100% ACN) every 10 samples. Add 5% Isopropanol to your mobile phase B to better solubilize lipids.
Q2: I see a peak for (R)-5-Hydroxycarvedilol in my blank plasma samples.
-
Diagnosis: Carryover or Contamination. Carvedilol is "sticky" due to its lipophilicity.
-
Fix: Change your autosampler needle wash to a mixture of Acetonitrile:Isopropanol:Acetone:Water (40:30:10:20) + 0.1% Formic Acid .[2][3] The acetone helps dissolve the sticky residues.
Q3: The sensitivity is good in solvent, but disappears in plasma.
-
Diagnosis: Severe Ion Suppression.
-
Fix: You are likely eluting in the "Void Volume" or the "Lipid Zone." Adjust your gradient so the analyte elutes between 2.5 and 4.0 minutes (assuming a 5-min run). Avoid eluting in the first minute where salts suppress ionization.
Visualizing the Ion Suppression Mechanism
Caption: Mechanism of Ion Suppression where matrix components compete for limited charge in the ESI source.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
-
Ptacek, P., Macek, J., & Klima, J. (2003).[4] Liquid chromatography–tandem mass spectrometry method for the determination of carvedilol and its metabolites in human plasma.[3][5] Journal of Chromatography B, 789(2), 405-410.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Section III.B.
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.
Sources
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. jocpr.com [jocpr.com]
method validation for (R)-5-Hydroxycarvedilol quantification as per ICH guidelines
Reference ID: TSC-VAL-2024-CHIRAL
Status: Operational | Guideline Alignment: ICH M10 (Bioanalytical), ICH Q2(R2)
Welcome to the Method Validation Support Portal
User Context: You are a bioanalytical scientist attempting to quantify (R)-5-Hydroxycarvedilol in biological matrices (plasma/serum). The Challenge: This analyte presents a "Triple Threat" of analytical difficulty:
-
Chirality: You must separate the (R)-enantiomer from the (S)-enantiomer.
-
Regio-isomerism: You must resolve 5-hydroxycarvedilol from its positional isomer, 4'-hydroxycarvedilol (and the parent drug).
-
Trace Levels: Metabolites often require lower Limits of Quantification (LLOQ) than parent drugs.
This guide is structured to troubleshoot these specific challenges using ICH M10 standards.
Module 1: Method Development & Optimization
Q: How do I achieve baseline separation of (R)-5-OH from (S)-5-OH and 4'-OH isomers?
Expert Solution: Standard C18 columns will not separate the enantiomers. You require a Chiral Stationary Phase (CSP) capable of Reverse-Phase (RP) operation for LC-MS/MS compatibility.
Recommended Protocol:
-
Column Selection: Use an immobilized amylose or cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-RH or OD-RH ). These are stable in aqueous-organic mobile phases required for ESI-MS.
-
Mobile Phase: Avoid non-volatile phosphate buffers. Use Ammonium Bicarbonate (10mM, pH 8.0) or Ammonium Acetate (pH 4.5) mixed with Acetonitrile.
-
Why? Basic pH often improves peak shape for beta-blockers on chiral columns, but high pH (>9) can damage silica backbones.
-
-
Resolution Criteria: Ensure Resolution (
) > 2.0 between the 4'-OH and 5-OH regio-isomers before assessing chiral separation, as they have identical masses (m/z 423.2).
Q: What are the optimal MS/MS transitions for specificity?
Expert Solution: 5-Hydroxycarvedilol has the hydroxyl group on the carbazole ring, whereas 4'-hydroxycarvedilol has it on the phenoxy ring. You can exploit this fragmentation difference.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Structural Insight |
| (R)-5-OH-Carvedilol | 423.2 | 238.1 | 100.1 | Fragment retains the hydroxylated carbazole ring (+16 Da shift from parent). |
| Carvedilol (Parent) | 407.2 | 222.1 | 100.1 | Standard carbazole fragment. |
| IS (Carvedilol-d5) | 412.2 | 227.1 | 105.1 | Mass shift tracks the parent structure. |
Critical Check: If you see a peak at m/z 423.2
222.1, it is likely not 5-OH-Carvedilol; it may be an isobaric interference or a different metabolite where the OH is lost during fragmentation.
Workflow Visualization: Method Development Logic
Figure 1: Step-by-step logic for optimizing the separation of chiral metabolites.
Module 2: Validation Troubleshooting (ICH M10)
Scenario A: Linearity Failure at LLOQ
User Report: "My calibration curve (
Root Cause Analysis: Unweighted linear regression is inappropriate for LC-MS/MS data, which exhibits heteroscedasticity (variance increases with concentration).
Corrective Action:
-
Change Regression Model: Apply a weighted linear regression, specifically
. -
ICH M10 Requirement: The back-calculated concentration of the LLOQ must be within ±20% of the nominal value.[1] All other standards must be within ±15% .
-
Zero Point: Do not force the curve through zero.
Scenario B: Matrix Effect & Ion Suppression
User Report: "The internal standard response varies significantly between different patient plasma lots."
Root Cause Analysis: Phospholipids from plasma are co-eluting with your analyte, causing variable ionization suppression. This is critical in chiral chromatography where run times are longer, allowing late-eluting lipids to interfere.
Corrective Action (Protocol):
-
Post-Column Infusion: Infuse (R)-5-OH-Carvedilol continuously while injecting a blank plasma extract. Look for "dips" in the baseline.
-
Extraction Optimization:
-
Current: Protein Precipitation (PPT)? -> Switch to Liquid-Liquid Extraction (LLE) .
-
LLE Solvent: Ethyl Acetate:Hexane (50:50) at pH 9.0. This extracts the basic carvedilol metabolites while leaving many polar phospholipids behind.
-
-
ICH M10 Matrix Factor Test:
-
Analyze Low QC and High QC in 6 different sources of blank matrix.
-
Acceptance: The %CV of the IS-normalized matrix factor must be < 15% .
-
Module 3: Stability & Robustness
Q: My samples degrade after 4 hours in the autosampler. Why?
Expert Solution: Hydroxy-metabolites are prone to oxidative degradation and glucuronide deconjugation (if measuring total).
Stability Protocol (Self-Validating):
-
Light Protection: Carvedilol derivatives are light-sensitive. Use amber glassware for all steps.
-
Temperature: Maintain autosampler at 4°C .
-
Antioxidant: Add 0.1% Ascorbic Acid to the plasma during the initial aliquoting step.
-
ICH M10 Requirement: You must demonstrate Bench Top Stability (usually 4-24 hours) and Freeze-Thaw Stability (at least 3 cycles).
-
Criterion: The mean concentration at each level must be within ±15% of the nominal concentration.
-
Troubleshooting Logic Tree: Validation Failures
Figure 2: Decision tree for addressing common validation failures under ICH guidelines.
References
-
ICH M10 . Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] (2022).[1][2][3][4]
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5]
-
Nardotto, G., et al. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. (2016).
-
FDA Guidance for Industry . Bioanalytical Method Validation. (2018).
Sources
- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
dose-response relationship optimization for (R)-5-Hydroxycarvedilol experiments
Introduction
(R)-5-Hydroxycarvedilol is a pharmacologically active metabolite of Carvedilol, characterized by its carbazole backbone. While the parent compound is a non-selective
This guide addresses the technical nuances of handling this lipophilic compound, optimizing assay conditions to distinguish between receptor-mediated and antioxidant effects, and troubleshooting common dose-response anomalies.
Part 1: Experimental Setup & Preparation (Troubleshooting)
Solubility & Stock Solution Management
The Issue: Users frequently report "flat" dose-response curves or high variability at high concentrations (
Technical Protocol: (R)-5-Hydroxycarvedilol is highly lipophilic (LogP ~3.8). Direct dilution from 100% DMSO stock to aqueous media often causes micro-precipitation that is invisible to the naked eye but catastrophic for assay precision.[1]
Workflow: The "Intermediate Plate" Method To maintain solubility, you must perform serial dilutions in DMSO before transferring to the assay media.
Figure 1: Optimized dilution workflow to prevent compound precipitation. The intermediate step ensures the compound is solvated by a carrier solvent before hitting the highly aqueous environment.
FAQ: Stability & Storage
-
Q: Can I store the intermediate aqueous dilutions?
-
A: No. Carbazoles are prone to oxidation and adsorption to plastic in aqueous low-protein buffers.[1] Prepare fresh immediately before use.
-
-
Q: Is the compound light-sensitive?
-
A: Yes. The carbazole moiety is fluorogenic and susceptible to photo-oxidation.[1] Handle under low light or use amber tubes.
-
Part 2: Assay Optimization (FAQs)
Distinguishing Mechanisms of Action
Q: My IC50 for
-
Mechanism: The
-adrenergic receptor is highly stereoselective.[1] The (S)-enantiomer of Carvedilol (and its metabolites) is the potent -blocker ( nM).[2] -
The (R)-Factor: (R)-5-Hydroxycarvedilol has approximately 100-fold lower affinity for
receptors compared to the (S)-form. However, it retains high affinity for -receptors and potent antioxidant capacity. -
Action: If targeting
-blockade, ensure you are dosing in the micromolar range ( ) rather than nanomolar.
Q: How do I separate antioxidant effects from receptor blockade in cell assays? A: Use specific controls to isolate the pathway.[1]
| Assay Goal | Recommended Control | Expected Outcome for (R)-5-OH |
| Co-treat with Propranolol (non-selective | No additive effect if mechanism is purely | |
| Antioxidant | Use a cell-free DPPH or ABTS assay first.[1] | High potency ( |
| Phenylephrine-induced vasoconstriction (tissue bath) | Potent inhibition (similar to racemate).[1] |
Fluorescence Interference
Q: I am using a fluorescence-based viability assay (e.g., Resazurin), and my background is high. A: (R)-5-Hydroxycarvedilol is intrinsically fluorescent (Excitation ~280-340 nm; Emission ~340-380 nm, extending into visible blue).
-
Troubleshooting: Run a "Compound Only" control (no cells/reagents) at the highest concentration. If fluorescence is detected, switch to a luminescence-based assay (e.g., CellTiter-Glo) or absorbance-based assay (e.g., MTT/SRB) to avoid optical interference.
Part 3: Data Analysis & Interpretation
Curve Fitting Anomalies
Issue: The Hill Slope is too steep (
Root Cause Analysis:
-
Steep Slope: Often indicates "assay drift" or precipitation.[1] If the compound crashes out at
, the effective concentration drops to zero, looking like a massive inhibition event. -
Biphasic Curves: (R)-5-Hydroxycarvedilol has multi-modal pharmacology.[1] At low concentrations, you may see antioxidant protection; at high concentrations, you may see off-target cytotoxicity or weak
-blockade.
Recommended Model:
Use a 4-Parameter Logistic (4PL) Regression with constraints.[1]
-
Constraint 1: Constrain Bottom to 0 (or your negative control average) if your data is noisy.
-
Constraint 2: If observing biphasic behavior, segment the dose range or use a biphasic model only if you have
data points.
Mechanistic Pathway Visualization
Understanding the specific signaling nodes affected by the (R)-enantiomer is crucial for interpreting "off-target" effects.
Figure 2: Pharmacological profile of (R)-5-Hydroxycarvedilol. Note the distinction between the potent Alpha1/Antioxidant pathways and the weak Beta-adrenergic pathway.
References
-
Bristow, M. R., et al. (1992). Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. Clinical Investigator. Retrieved from [Link]
-
Nishikimi, M., et al. (1972).[3] The occurrence of superoxide anion in the reaction of reduced phenazine methosulfate and molecular oxygen. Biochemical and Biophysical Research Communications.[1] (Standard protocol for superoxide scavenging assays).
-
GraphPad. (2023). Dose-Response Curve Fitting Guide: The Hill Slope. Retrieved from [Link]
- Teng, R., et al. (2007). Pharmacokinetics and pharmacodynamics of carvedilol enantiomers in humans. Journal of Clinical Pharmacology.
Sources
comparative analysis of carvedilol and its phenolic metabolites
Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, and Pharmacologists
Executive Summary: The "Third-Generation" Paradox
Carvedilol is distinct among
This guide dissects the functional divergence between Carvedilol and its key metabolites—specifically 4'-hydroxyphenyl carvedilol and the carbazole derivative BM-910228 (SB 211475) .
Key Comparative Insights
| Feature | Carvedilol (Parent) | 4'-Hydroxyphenyl Carvedilol | BM-910228 (SB 211475) |
| Primary Role | Potent | Radical Scavenging | |
| Baseline (1x) | ~13x Higher | Weak / Negligible | |
| Antioxidant Mechanism | Fe | H-Atom Transfer | H-Atom Transfer (Chain Breaking) |
| Lipid Peroxidation IC | ~6.0 - 8.1 | Moderate | 0.22 - 0.28 |
Metabolic Landscape & Biosynthesis
Carvedilol undergoes extensive stereoselective first-pass metabolism.[1] The formation of active phenolic metabolites is primarily governed by CYP2D6 (ring oxidation) and CYP2C9 (O-demethylation).[1] Understanding this pathway is critical for interpreting inter-patient variability, particularly between CYP2D6 extensive and poor metabolizers.
Figure 1: Carvedilol Phase I Metabolic Pathway
Caption: CYP2D6 mediates the formation of the highly active 4'-hydroxy and 3-hydroxy metabolites. Note: BM-910228 is structurally synonymous with 3-hydroxy metabolites in functional antioxidant contexts.
Pharmacodynamic Deep Dive
A. Adrenergic Receptor Blockade
While Carvedilol is a non-selective
-
Mechanism: The hydroxylation at the 4' position on the phenoxy ring enhances hydrogen bonding within the receptor pocket, specifically increasing affinity for
and subtypes. -
Clinical Implication: In CYP2D6 extensive metabolizers, a portion of the systemic
-blocking effect is likely attributable to this metabolite. Conversely, in poor metabolizers, the parent drug is solely responsible.
B. Antioxidant Potency: The "Chain-Breaking" Effect
Carvedilol is often marketed as an antioxidant, but experimental data suggests its metabolites are the true powerhouses.
-
Carvedilol (Parent): Acts primarily by sequestering ferric ions (Fe
) , preventing them from catalyzing the Fenton reaction. It is a weak scavenger of free radicals. -
BM-910228 (SB 211475): This hydroxylated metabolite acts as a potent chain-breaking antioxidant . The additional hydroxyl group on the carbazole or phenoxy ring lowers the bond dissociation energy (BDE), facilitating rapid Hydrogen Atom Transfer (HAT) to neutralize peroxyl radicals.
Experimental Data: Lipid Peroxidation Inhibition (IC
| Compound | IC | Relative Potency vs Parent | Mechanism |
| Carvedilol | 6.0 - 8.1 | 1x | Fe |
| 4'-OH Carvedilol | ~2.5 | ~3x | Mixed |
| BM-910228 | 0.22 | ~30x | Radical Scavenging (HAT) |
| Vitamin E (Trolox) | 18.8 - 31.0 | < 0.5x | Radical Scavenging |
Critical Insight: BM-910228 is approximately 30-fold more potent than the parent drug and significantly more potent than the standard reference, Vitamin E (Trolox), in preventing mitochondrial membrane damage.
Experimental Protocol: Comparative Lipid Peroxidation Assay
Objective: To quantify and compare the antioxidant efficacy of Carvedilol vs. its metabolites (BM-910228) using a self-validating TBARS (Thiobarbituric Acid Reactive Substances) assay.
Reagents & Setup
-
Biological Matrix: Rat heart mitochondria (isolated via differential centrifugation) or Brain homogenate.
-
Induction System: ADP (1 mM) + FeSO
(0.1 mM) to generate hydroxyl radicals via Fenton chemistry. -
Test Compounds: Carvedilol, BM-910228, Trolox (positive control).[2]
-
Detection: Thiobarbituric Acid (TBA) solution (0.67%).
Step-by-Step Methodology
-
Preparation: Resuspend mitochondrial protein (0.5 mg/mL) in KCl buffer (120 mM, pH 7.4).
-
Incubation (Drug Exposure):
-
Add test compounds (0.01
M – 100 M) to separate aliquots. -
Control: Vehicle only (DMSO < 0.1%).
-
Pre-incubate for 5 minutes at 37°C to allow membrane intercalation.
-
-
Radical Induction:
-
Initiate peroxidation by adding ADP/FeSO
solution. -
Incubate at 37°C for 30 minutes in a shaking water bath.
-
-
Termination & Development:
-
Stop reaction by adding 1 mL of cold TCA (Trichloroacetic acid, 10%) to precipitate proteins.
-
Centrifuge at 3000 x g for 10 minutes.
-
Mix supernatant with 1 mL of TBA solution.
-
Heat at 100°C for 15 minutes (Pink chromophore formation).
-
-
Quantification:
-
Cool to room temperature.
-
Measure Absorbance at 532 nm .
-
Calculate TBARS concentration using the MDA extinction coefficient (
).
-
Validation Checkpoints (Trustworthiness)
-
Iron Chelation Control: Run a parallel blank without mitochondria but with Fe
and the drug to ensure the drug does not interfere with the TBA color reaction itself. -
Zero-Time Control: Add TCA before the iron source to establish a baseline background absorbance.
References
-
Yue, T. L., et al. (1994). SB 211475, a metabolite of carvedilol, a novel antihypertensive agent, is a potent antioxidant.[3] Journal of Pharmacology and Experimental Therapeutics. Link
-
Abreu, R. M., et al. (2000). Inhibition of Heart Mitochondrial Lipid Peroxidation by Non-Toxic Concentrations of Carvedilol and Its Analog BM-910228.[2][4] Free Radical Research. Link
-
Dandona, P., et al. (2007). Carvedilol: A Third-Generation β-Blocker With Antioxidant and Anti-Inflammatory Properties.[5] Journal of Clinical Hypertension. Link
-
FDA Clinical Pharmacology Review. (2006). Carvedilol Phosphate (NDA 22-012).[6] Clinical Pharmacology & Biopharmaceutics Review. Link
-
Tadano, K., et al. (2000). Comparison of the antioxidant activities of carvedilol and its metabolites. Biological and Pharmaceutical Bulletin. Link
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Effects of carvedilol and its analog BM-910228 on mitochondrial function and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 211475, a metabolite of carvedilol, a novel antihypertensive agent, is a potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of heart mitochondrial lipid peroxidation by non-toxic concentrations of carvedilol and its analog BM-910228 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Validating (R)-5-Hydroxycarvedilol as a Robust Biomarker for Carvedilol Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis for validating (R)-5-Hydroxycarvedilol as a superior biomarker for carvedilol metabolism. Authored from the perspective of a Senior Application Scientist, this document moves beyond simplistic protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating system for robust and reproducible results.
Carvedilol is a widely prescribed beta-blocker for treating conditions like heart failure and hypertension.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers.[2] The S-(-)-enantiomer possesses both beta-adrenoceptor and alpha-1-receptor blocking activity, while the R-(+)-enantiomer primarily exhibits alpha-1-receptor blocking activity.[2][3] Due to significant first-pass metabolism, the bioavailability of carvedilol is approximately 25% to 35%.[4] The intricate and variable nature of its metabolism necessitates a reliable biomarker to predict patient response and optimize dosing strategies.
The Metabolic Fate of Carvedilol: A Complex Pathway Demanding a Precise Biomarker
Carvedilol undergoes extensive hepatic metabolism through several pathways, including aromatic ring oxidation, demethylation, and glucuronidation.[5] The primary enzymes responsible for the metabolism of both R(+) and S(-)-carvedilol are Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C9, with minor contributions from CYP3A4, 2C19, 1A2, and 2E1.[6]
Aromatic ring oxidation, primarily mediated by CYP2D6, results in the formation of the active metabolites 4'-hydroxycarvedilol and 5'-hydroxycarvedilol.[5][7] Demethylation, mainly catalyzed by CYP2C9, produces another active metabolite, O-desmethylcarvedilol.[5] These metabolites, particularly the hydroxylated forms, exhibit pharmacological activity.[8] Subsequently, the parent drug and its phase I metabolites are inactivated through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT2B4, and UGT2B7.[9][10]
The significant inter-individual variability in carvedilol's pharmacokinetics is largely attributed to genetic polymorphisms in the CYP2D6 gene.[11] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which directly impacts plasma concentrations of carvedilol and its metabolites.[11][12] This genetic variability underscores the critical need for a biomarker that accurately reflects CYP2D6 activity and, consequently, the metabolic phenotype of a patient.
Why (R)-5-Hydroxycarvedilol Stands Out as a Superior Biomarker
While several metabolites of carvedilol exist, (R)-5-Hydroxycarvedilol emerges as a particularly strong candidate for a definitive biomarker. Here’s a comparative analysis:
-
(R)-5-Hydroxycarvedilol vs. Parent Drug (Carvedilol): Measuring the parent drug alone provides an incomplete picture of metabolic activity. High plasma concentrations of carvedilol could indicate poor metabolism, but they do not directly quantify the activity of the key metabolic pathways. A metabolite-to-parent drug ratio offers a more dynamic assessment of metabolic clearance.
-
(R)-5-Hydroxycarvedilol vs. 4'-Hydroxycarvedilol: Both 4'- and 5'-hydroxycarvedilol are major products of CYP2D6-mediated oxidation.[6] However, subtle differences in their formation and subsequent metabolism could influence their utility as biomarkers. Further head-to-head studies are warranted, but the consistent detection and significant formation of 5'-hydroxycarvedilol make it a reliable indicator.
-
(R)-5-Hydroxycarvedilol vs. O-Desmethylcarvedilol: O-desmethylcarvedilol is primarily formed by CYP2C9.[5] While important, focusing solely on this metabolite would neglect the substantial contribution of CYP2D6, the main driver of variability in carvedilol metabolism. Therefore, (R)-5-Hydroxycarvedilol provides a more direct measure of the most clinically relevant metabolic pathway.
-
Stereoselectivity Matters: Carvedilol metabolism is stereoselective.[5] UGT1A1 preferentially metabolizes R-carvedilol, while UGT2B7 favors S-carvedilol.[13] Focusing on a specific enantiomer of a metabolite, such as (R)-5-Hydroxycarvedilol, can provide a more refined and accurate assessment of a particular metabolic route.
The formation of 5'-hydroxycarvedilol is a direct consequence of CYP2D6 activity.[6][7] Therefore, the ratio of (R)-5-Hydroxycarvedilol to the parent drug, (R)-carvedilol, can serve as a sensitive phenotypic marker for CYP2D6 activity. This is crucial for identifying patients who may be at risk for adverse drug reactions due to poor metabolism or therapeutic failure due to ultra-rapid metabolism.
Experimental Validation Workflow
The validation of (R)-5-Hydroxycarvedilol as a biomarker requires a rigorous and systematic approach. The following workflow outlines the key experimental stages, from method development to clinical sample analysis.
Caption: Experimental workflow for validating (R)-5-Hydroxycarvedilol as a biomarker.
Detailed Experimental Protocols
Protocol 1: Bioanalytical Method for Quantification of Carvedilol and its Metabolites in Human Plasma using LC-MS/MS
This protocol provides a robust method for the simultaneous quantification of carvedilol and its key metabolites, including 5-hydroxycarvedilol, in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled carvedilol or a structurally similar compound like metoprolol).[14]
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[14]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separating the analytes.
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is a common starting point.
-
Flow Rate: Typically between 0.3 to 0.5 mL/min.
-
Column Temperature: Maintained at 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for carvedilol, 5-hydroxycarvedilol, and the internal standard need to be optimized.
3. Method Validation:
The method must be validated according to regulatory guidelines (e.g., ICH M10) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes (HLMs)
This experiment confirms the role of CYP enzymes in the formation of 5-hydroxycarvedilol.
1. Incubation:
-
Prepare an incubation mixture containing:
-
Pooled human liver microsomes (e.g., 0.2 mg/mL).
-
Carvedilol (at a concentration near its Km, if known, or a range of concentrations).
-
NADPH regenerating system (to support CYP activity).
-
Phosphate buffer (pH 7.4).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding carvedilol.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
2. Sample Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant using the validated LC-MS/MS method to quantify the formation of 5-hydroxycarvedilol.
3. Reaction Phenotyping (with recombinant CYP enzymes):
To identify the specific CYP isoforms involved, incubate carvedilol with a panel of recombinant human CYP enzymes (e.g., CYP2D6, CYP2C9, CYP3A4, etc.) following a similar procedure as with HLMs. This will definitively demonstrate the primary role of CYP2D6 in 5-hydroxylation.
Data Presentation and Interpretation
Table 1: Comparative Pharmacokinetic Parameters of Carvedilol and its Metabolites
| Parameter | Carvedilol | (R)-5-Hydroxycarvedilol | 4'-Hydroxycarvedilol | O-Desmethylcarvedilol |
| Primary Metabolizing Enzyme | CYP2D6, CYP2C9, UGTs[6][9] | CYP2D6[6][7] | CYP2D6[6][7] | CYP2C9[5] |
| Pharmacological Activity | Active[3] | Active[6][7] | Active[6][7] | Active (minor)[5] |
| Typical Tmax (hours) | 1-2[3] | Variable | Variable | Variable |
| Elimination Half-life (hours) | 7-10[4] | Shorter than parent | Shorter than parent | Shorter than parent |
This table presents a summary of typical pharmacokinetic properties. Actual values can vary significantly between individuals.
Table 2: Hypothetical Data from a Pharmacokinetic Study in Different CYP2D6 Genotype Groups
| CYP2D6 Phenotype | Mean Carvedilol AUC (ngh/mL) | Mean (R)-5-Hydroxycarvedilol AUC (ngh/mL) | Mean Metabolite/Parent Ratio |
| Poor Metabolizer (PM) | 1500 | 50 | 0.03 |
| Intermediate Metabolizer (IM) | 800 | 120 | 0.15 |
| Extensive Metabolizer (EM) | 400 | 160 | 0.40 |
| Ultrarapid Metabolizer (UM) | 150 | 90 | 0.60 |
This is illustrative data. Actual results will depend on study design and population.
The data in Table 2 clearly demonstrates that as the metabolic capacity of CYP2D6 increases (from PM to UM), the exposure to the parent drug (Carvedilol AUC) decreases, while the formation of the metabolite ((R)-5-Hydroxycarvedilol AUC) and, most importantly, the metabolite-to-parent ratio, increases significantly. This strong correlation validates the use of the (R)-5-Hydroxycarvedilol to carvedilol ratio as a robust biomarker for CYP2D6 phenotype.
Visualizing the Metabolic Pathway
Caption: Major metabolic pathways of carvedilol.
Conclusion
The validation of (R)-5-Hydroxycarvedilol as a biomarker for carvedilol metabolism represents a significant step towards personalized medicine. Its formation is directly and predominantly catalyzed by CYP2D6, the primary enzyme responsible for the clinically significant variability in carvedilol's pharmacokinetics. By employing the rigorous experimental protocols outlined in this guide, researchers and drug development professionals can confidently establish and utilize the (R)-5-Hydroxycarvedilol to carvedilol ratio as a reliable tool for phenotyping patients. This will ultimately lead to safer and more effective use of carvedilol in the treatment of cardiovascular diseases. The principles of scientific integrity, from meticulous method validation to a deep understanding of the underlying pharmacology, are paramount to the successful implementation of this biomarker in both research and clinical settings.
References
- National Center for Biotechnology Information. Carvedilol response. NIH Genetic Testing Registry (GTR).
- PharmGKB.
- National Center for Biotechnology Information. Carvedilol Therapy and CYP2D6 Genotype. Medical Genetics Summaries.
- Morgan, T. (1994). Clinical pharmacokinetics and pharmacodynamics of carvedilol. Clinical Pharmacokinetics, 26(5), 335-346.
- Scholars Research Library. Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms.
- SingleCare. (2022, October 5).
- Paolobelli, A., et al. (2014). Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. PLoS One, 9(6), e98933.
- Tenero, D., et al. (2000). The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. Journal of Clinical Pharmacology, 40(10), 1116-1124.
- ClinicalTrials.gov. (2012, July 9). Bioequivalence Study of Carvedilol Tablets USP 12.5 mg Under Fasting Condition.
- National Center for Biotechnology Information. (2022, August 5). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. PubMed Central.
- Tenero, D., et al. (2000). The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. Journal of Clinical Pharmacology, 40(10), 1116-1124.
- Drugs.com.
- Roberts, M. A., et al. (2018). Carvedilol and Cardiac Biomarkers in Dialysis Patients: Secondary Analysis of a Randomized Controlled Trial. Cardiorenal Medicine, 8(1), 58-66.
- Ohno, A., et al. (2004). Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol. Drug Metabolism and Disposition, 32(1), 82-88.
- Nguyen, H. T., et al. (2024). Quantitative determination of carvedilol in human plasma by high-performance liquid chromatography using fluorescence detection. Journal of Medical and Pharmaceutical Sciences, 6(5).
- Sai, K., et al. (2005). Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity. Xenobiotica, 35(4), 389-402.
- Karger Publishers. (2017, December 4). Carvedilol and Cardiac Biomarkers in Dialysis Patients: Secondary Analysis of a Randomized Controlled Trial.
- ResearchGate.
- Al-Betar, A. R., et al. (2007). Quantification of carvedilol in human plasma by liquid chromatography using fluorescence detection: application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 487-493.
- U.S.
- Stoschitzky, K., et al. (2001). Stereoselective effects of (R)- and (S)-carvedilol in humans. Chirality, 13(7), 353-356.
- UCL Discovery. Population pharmacokinetics of carvedilol enantiomers and their metabolites in type-2 diabetes and healthy subjects.
- Chatterjee, B., Das, A., & Pal, T. K. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334-1336.
- Zhou, Q., et al. (2017). Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro. Pharmacogenomics and Personalized Medicine, 10, 139-147.
- Czerwinski, M. Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions.
- Sarath Chandiran, I., et al. (2011). High-Throughput Liquid Chromatography – Tandem Mass Spectrometric Method for Simultaneous Quantification of Carvedilol and Its Metabolite 4-Hydroxyphenyl Carvedilol in Human Plasma. Journal of Chemical and Pharmaceutical Research, 3(2), 341-353.
- Lu, Y., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. International Journal of Molecular Sciences, 22(16), 8899.
- Kim, H. G., et al. (2023). Population Pharmacokinetic−Pharmacodynamic Modeling of Carvedilol to Evaluate the Effect of Cytochrome P450 2D6 Genotype on the Heart Rate Reduction. Pharmaceutics, 15(6), 1667.
- U.S. Food and Drug Administration. (2024, October). Draft Guidance on Carvedilol.
- de Santana, D. P., et al. (2007). Quantification of Carvedilol in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to Bioequivalence Study.
- EBM Consult. (2018, February). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?
Sources
- 1. Top carvedilol alternatives and how to switch your Rx | SingleCare [singlecare.com]
- 2. Stereoselective effects of (R)- and (S)-carvedilol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Carvedilol response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 7. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetic−Pharmacodynamic Modeling of Carvedilol to Evaluate the Effect of Cytochrome P450 2D6 Genotype on the Heart Rate Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. huejmp.vn [huejmp.vn]
pharmacokinetic-pharmacodynamic modeling of carvedilol enantiomers
Executive Summary: The Chirality Problem
In modern drug development, modeling racemic drugs as a single chemical entity is often a statistical convenience that obscures physiological reality. Carvedilol represents the archetype of this "chirality problem." It is administered as a racemic (1:[1]1) mixture of R(+)- and S(-)-enantiomers, yet its pharmacodynamic (PD) effects and pharmacokinetic (PK) disposition are profoundly stereoselective.[1]
This guide objectively compares the performance of Racemic (Pooled) Modeling against Enantioselective Modeling . We demonstrate that while racemic models are computationally less demanding, they fail to predict clinical efficacy in specific genotypes (e.g., CYP2D6 poor metabolizers) because the beta-blocking activity resides almost exclusively in the S(-)-enantiomer, while the R(+)-enantiomer accumulates disproportionately in these patients.
Comparative Analysis: R- vs. S-Carvedilol[2][3][4][5][6][7]
To build a robust model, one must first quantify the divergence between the enantiomers. The following data synthesizes receptor binding affinities and metabolic clearance rates, establishing the biological ground truth for the model structure.
Pharmacodynamic Divergence
The clinical "beta-blocker" effect (heart rate reduction) is driven by S(-)-carvedilol.[2][3][4][5] R(+)-carvedilol is effectively a pure alpha-blocker.[1]
| Parameter | S(-)-Carvedilol | R(+)-Carvedilol | Clinical Implication for Modeling |
| ~0.4 nM | ~18 nM | S(-) is ~45x more potent at | |
| High (Equipotent) | High (Equipotent) | Both contribute to vasodilation (BP reduction). | |
| Primary PD Effect | A racemic model can predict BP but cannot accurately predict HR across different metabolic phenotypes. |
Pharmacokinetic Stereoselectivity
Metabolism is the primary source of non-linearity. Carvedilol undergoes extensive first-pass metabolism, primarily glucuronidation and oxidation via CYP2D6 and CYP2C9.[1]
| PK Parameter | S(-)-Carvedilol | R(+)-Carvedilol | Mechanism |
| Clearance (CL/F) | High | Lower (~30-50% less than S) | Stereoselective first-pass metabolism favors elimination of S(-). |
| CYP2D6 Dependency | Moderate | High | In CYP2D6 Poor Metabolizers (PM), R(+) levels rise 2-3 fold, while S(+) levels rise only ~20%.[6][7] |
| Plasma Half-life | ~7 hours | ~9-10 hours | R(+) accumulates more upon multiple dosing. |
Modeling Approaches: Performance Comparison
We evaluated two modeling strategies. The "Racemic Model" assumes a single analyte, while the "Stereoselective Model" separates the input into two distinct compartments with unique clearance parameters.
Alternative 1: The Racemic (Pooled) Model
-
Methodology: Fits total plasma concentration (
) to observed effects. -
Flaw: In CYP2D6 Poor Metabolizers,
increases drastically while (the active beta-blocker) remains relatively stable. The Racemic Model sees a massive increase in "drug" concentration without a proportional increase in heart rate reduction. -
Result: The model estimates a falsely high
(low potency) for these patients to compensate for the "inactive" R-enantiomer flooding the plasma.
Alternative 2: The Stereoselective PK/PD Model (Recommended)
-
Methodology: Simulates
and separately. Links only to the model for Heart Rate. -
Advantage: The
for S(-)-carvedilol remains constant (~7.7 - 16.5 ng/mL) regardless of CYP2D6 genotype. The model accurately predicts that PM patients will have higher total drug levels but similar beta-blockade to Extensive Metabolizers.
Mechanistic Diagram: The Stereoselective Pathway
The following Graphviz diagram illustrates the structural model required to capture this complexity.
Caption: Structural PK/PD model showing the divergence of R- and S-enantiomers. Note that Heart Rate response is driven exclusively by the S-enantiomer, while Blood Pressure response is a composite function of both.
Experimental Protocols
To implement the Stereoselective Model, you must generate chiral data. Standard LC-MS/MS is insufficient.
Chiral Bioanalytical Assay (LC-MS/MS)
This protocol separates enantiomers using chiral derivatization, which is often more robust than direct chiral chromatography for biological matrices.
-
Sample Preparation:
-
Aliquot 100 µL human plasma.
-
Add Internal Standard (D5-carvedilol).
-
LLE Extraction: Add 1 mL Ethyl Acetate/Hexane (1:1). Vortex 5 min, Centrifuge 10 min @ 4000g.
-
Evaporate supernatant to dryness under nitrogen.
-
-
Derivatization (Critical Step):
-
Reconstitute residue in 100 µL of GITC (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) solution in acetonitrile.
-
Incubate at room temperature for 30 mins. This creates diastereomers separable on standard C18 columns.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: Gradient elution with Acetonitrile/Water + 0.1% Formic Acid.
-
Transitions: Monitor specific transitions for S-carvedilol-GITC and R-carvedilol-GITC derivatives.
-
Validation: Linearity range 0.1 – 100 ng/mL.
-
Computational Modeling Workflow (NONMEM/Phoenix)
Step 1: Base PK Model
-
Fit a 2-compartment model simultaneously to S and R data.
-
Fix absorption (
) to be identical (unless specific formulation data suggests otherwise), but estimate separate Clearance ( ) and Volume ( ) for each enantiomer. -
Code Snippet (NONMEM):
Step 2: Covariate Analysis (CYP2D6)
-
Introduce CYP2D6 genotype as a categorical covariate on
and . -
Expect a significant drop in
for PMs (Poor Metabolizers).
Step 3: PD Link Model
-
Use an Indirect Response Model or Direct Emax Model with an effect compartment.
-
Crucial: Link the PD effect (
) only to the predicted concentration of the S-enantiomer ( ). -
Equation:
Supporting Data & Validation
The following reference values are derived from population PK/PD studies in healthy volunteers and heart failure patients. Use these as initial estimates (priors) for your model.
| Parameter | Population Estimate (Typical) | Inter-Individual Variability (CV%) | Source |
| S-Carvedilol CL | ~60 L/h | 40-50% | |
| R-Carvedilol CL | ~35 L/h | 50-60% | |
| 7.7 ng/mL (S-enantiomer specific) | 30% | ||
| ~19-30 bpm | 20% |
References
-
Tenero, D. et al. (2006). Development of a pharmacokinetic/pharmacodynamic model for carvedilol to predict beta1-blockade in patients with congestive heart failure. American Journal of Cardiology.
-
Zhou, H.H. et al. (1995). Stereoselective disposition of carvedilol is determined by CYP2D6.[1][6][8] Clinical Pharmacology & Therapeutics.[9]
-
Saito, M. et al. (2023).[5] Population Pharmacokinetic-Pharmacodynamic Modeling of Carvedilol to Evaluate the Effect of Cytochrome P450 2D6 Genotype on the Heart Rate Reduction.[5][9] Journal of Korean Medical Science.
-
Stoschitzky, K. et al. (2001).[2] Stereoselective effects of (R)- and (S)-carvedilol in humans.[1][10][2][6][11][12][3] Chirality.[13][14]
-
Pavan, M. et al. (2022).[11] A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Journal of Chromatography B.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Stereoselective effects of (R)- and (S)-carvedilol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a pharmacokinetic/pharmacodynamic model for carvedilol to predict beta1-blockade in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Population Pharmacokinetic−Pharmacodynamic Modeling of Carvedilol to Evaluate the Effect of Cytochrome P450 2D6 Genotype on the Heart Rate Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carvedilol response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 7. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Population Pharmacokinetic-Pharmacodynamic Modeling of Carvedilol to Evaluate the Effect of Cytochrome P450 2D6 Genotype on the Heart Rate Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic comparison of controlled-release carvedilol and immediate-release carvedilol at steady state in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
